Pentasilane
Description
Context and Significance of Pentasilane within Oligosilane Chemistry
This compound (Si5H12) is a member of the oligosilane family, which are saturated silicon hydrides analogous to the alkane hydrocarbons. wikipedia.orgontosight.ai This family of compounds, with the general formula SinH2n+2, consists of a chain of silicon atoms singly bonded to each other and to hydrogen atoms. gelest.comgelest.com The series begins with silane (B1218182) (SiH4), followed by disilane (B73854) (Si2H6), trisilane (Si3H8), and so on, with this compound being the five-silicon member. wikipedia.org
Higher silanes, which include this compound and its larger counterparts, are of significant scientific interest. aip.orgacs.org They serve as important molecular models for understanding the chemical and physical properties of more complex silicon-based materials, such as amorphous and polycrystalline silicon, which are fundamental to the semiconductor and solar cell industries. acs.orgwikipedia.org The study of oligosilanes like this compound provides insight into the nature of the silicon-silicon (Si-Si) bond and the electronic properties that arise from sigma (σ) bond delocalization, a phenomenon that becomes more pronounced as the silicon chain length increases. gelest.com This property is crucial for the development of novel electronic and optoelectronic materials.
Historical Development of Higher Silane Research
The investigation into silicon hydrides has a rich history dating back to the 19th century, with Friedrich Wöhler's synthesis of silane in 1858 marking a significant early milestone. wikipedia.org However, it was the pioneering work of German chemist Alfred Stock in the early 20th century that laid the foundation for our modern understanding of higher silanes. encyclopedia.comuc.eduacs.org
Stock developed advanced high-vacuum techniques that were essential for handling these highly reactive and volatile compounds. encyclopedia.com His meticulous work allowed for the isolation and characterization of a series of silanes, including disilane (Si2H6), trisilane (Si3H8), and tetrasilane (Si4H10), and provided the first evidence for the existence of this compound (Si5H12) and hexasilane (Si6H14). encyclopedia.com The classical method for synthesizing higher silanes involved the acidic hydrolysis of magnesium silicide (Mg2Si). uhmreactiondynamics.org While this method was crucial for early research, it often resulted in low yields. uhmreactiondynamics.orggelest.com Over the years, other synthetic routes have been explored, including electrical discharge in silane gas and the reduction of chlorosilanes, although these also presented challenges in terms of yield and purity. uhmreactiondynamics.orggoogle.com
Overview of this compound Structures (Linear, Branched, Cyclic, and Polycyclic Isomers)
This compound exists in several isomeric forms, similar to its carbon counterpart, pentane. The acyclic isomers share the chemical formula Si5H12, while the cyclic form has the formula Si5H10. wikipedia.orgwikipedia.org
Linear and Branched Isomers (Si5H12):
n-Pentasilane: This is the linear, or "normal," isomer where the five silicon atoms are arranged in a single, unbranched chain. wikipedia.org
Isothis compound (or silyltetrasilane): This is a branched isomer. researchgate.netdaneshyari.com
Neothis compound (or disilyltrisilane): This is another branched isomer with a central silicon atom bonded to four other silicon atoms. wikipedia.orgresearchgate.net It is a liquid at room temperature and has been explored as a precursor for chemical vapor deposition. princeton.edubeilstein-journals.org
Cyclic Isomer (Si5H10):
Cyclothis compound (CPS): This is a cyclic molecule where five silicon atoms form a ring. wikipedia.org It is the silicon analog of cyclopentane (B165970) and is of research interest as a potential liquid silicon ink for printing electronic components. wikipedia.org The five-membered ring of cyclothis compound is not perfectly flat; it can adopt several conformations, such as the "envelope" and "twist" forms, which are energetically very similar. acs.orgtandfonline.comacs.org The planar form is slightly less stable. acs.orgtandfonline.com
Polycyclic Isomers:
Polycyclic oligosilanes, which contain multiple rings or cage-like structures, are an area of active research due to their unique electronic properties stemming from the delocalization of sigma electrons in their three-dimensional frameworks. oup.com While complex polycyclic structures involving more than five silicon atoms have been synthesized, specific polycyclic isomers of this compound itself are less commonly discussed than their linear, branched, and monocyclic counterparts. Research has focused on structures like bicyclo[1.1.1]pentasilanes, which serve as building blocks for larger, rod-like silicon structures with potential applications as molecular wires. oup.com
Below is a table summarizing the main isomers of this compound.
| Isomer Name | Chemical Formula | Structure Type |
| n-Pentasilane | Si5H12 | Linear |
| Isothis compound | Si5H12 | Branched |
| Neothis compound | Si5H12 | Branched |
| Cyclothis compound | Si5H10 | Cyclic |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14868-53-2 |
|---|---|
Molecular Formula |
H12Si5 |
Molecular Weight |
152.52 g/mol |
IUPAC Name |
bis(disilanyl)silane |
InChI |
InChI=1S/H12Si5/c1-3-5-4-2/h3-5H2,1-2H3 |
InChI Key |
LUXIMSHPDKSEDK-UHFFFAOYSA-N |
Canonical SMILES |
[SiH3][SiH2][SiH2][SiH2][SiH3] |
Origin of Product |
United States |
Synthesis Methodologies for Pentasilane and Its Derivatives
Foundational Synthetic Routes
Metal-Mediated Reductions (e.g., Magnesium with Lewis Acids)
Conversion of Monosilane to Higher Silanes
The synthesis of higher silanes, including pentasilane, from monosilane (SiH₄) is a fundamental process in silicon chemistry. These methods typically involve the activation of monosilane to generate reactive intermediates that can combine to form longer silicon chains. Common strategies include pyrolysis, photolysis, and various electrical discharge techniques. acs.org The direct decomposition of silane (B1218182) is one of the primary methods for producing disilane (B73854) and other higher-order silanes. acs.org These conversion processes often result in a mixture of silanes of varying chain lengths, from which the desired fraction, such as this compound, must be separated. wikipedia.org For instance, a process involving two connected pyrolysis reactors can convert monosilane into a mixture containing disilane, trisilane, tetrasilane, and this compound. google.com
A novel approach for synthesizing higher silanes involves the irradiation of solid, low-temperature monosilane ice. researchgate.netuhmreactiondynamics.org In this method, thin films of monosilane, condensed on a cold substrate (e.g., a rhodium-coated silver wafer at 5.5–10 K) under ultra-high-vacuum conditions, are exposed to energetic electrons (e.g., 5 keV). acs.orgresearchgate.netnih.gov This process simulates the effects of galactic cosmic rays on interstellar ices and effectively generates reactive radical species within the solid silane matrix. nih.govnsf.gov
The irradiation initiates the formation of radicals such as silyl (B83357) (•SiH₃), which can then participate in subsequent reactions. uhmreactiondynamics.org The formation mechanisms for higher silanes are believed to involve both radical-radical recombination and radical insertion pathways. researchgate.netnih.gov As the irradiated ice is warmed, the products are released through fractional sublimation and can be analyzed. This technique has been shown to produce a range of higher silanes, with species up to nonadecasilane (Si₁₉H₄₀) being identified. researchgate.netuhmreactiondynamics.orgnih.gov
The products subliming from the ice can be detected and identified using techniques like photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). nih.govuhmreactiondynamics.org This analytical method uses a tunable vacuum ultraviolet (VUV) photon source for ionization, allowing for the differentiation of various silane isomers based on their distinct ionization energies. researchgate.netuhmreactiondynamics.orgrsc.org
Table 1: Experimental Conditions for Higher Silane Synthesis via Ice Irradiation
| Parameter | Value/Description | Source(s) |
| Precursor | Monosilane (SiH₄) or d4-silane (SiD₄) | researchgate.netnih.gov |
| Substrate Temperature | 5.5–10 K | acs.orgresearchgate.net |
| Pressure | Ultra-high vacuum (e.g., 10⁻¹¹ Torr) | acs.orgresearchgate.net |
| Irradiation Source | 5 keV energetic electrons | acs.orgresearchgate.netuhmreactiondynamics.org |
| Analysis Method | PI-ReTOF-MS with VUV photon source | researchgate.netuhmreactiondynamics.orgnih.gov |
| Identified Products | Higher silanes (SiₙH₂ₙ₊₂), up to n=19 | researchgate.netnih.gov |
Silent electric discharge (SED), a form of dielectric barrier discharge, is an established method for converting monosilane into higher silanes. nih.govresearchgate.net This process involves passing high-purity silane gas through a reactor where it is subjected to an electric discharge, often in an ozonizer-type generator. nih.gov The discharge, which can also be a corona discharge, acts on the monosilane molecules to create a plasma containing ions, radicals, and excited molecules. google.com These reactive species combine to form disilane, which can then be further converted into trisilane, and subsequently into higher polysilanes like tetrasilane and this compound. google.comtandfonline.com
In a typical SED process, a significant portion of the initial monosilane can be converted into a mixture of higher silanes within a couple of hours. acs.orgtandfonline.com For example, conversion rates of 60-70% have been reported, with a disilane yield of 42%. acs.orgnih.gov The resulting mixture of silanes is then collected, often by low-temperature condensation, and the individual compounds, including pure disilane and trisilane, are separated by methods like variable temperature distillation. nih.govtandfonline.com By controlling process parameters such as discharge power and residence time, the yield of specific higher silanes can be optimized. nih.gov To prevent the decomposition of the newly formed higher silanes, a cryogenic trap can be situated within the reaction zone to condense and remove products like disilane as they are formed. google.com
Table 2: Reported Yields from Silent Electric Discharge of Silane
| Product | Yield/Conversion | Conditions | Source(s) |
| Disilane | 42% yield | 2-hour reaction time, low-temperature condensation | acs.orgnih.gov |
| Disilane & Trisilane | 60-70% monosilane conversion | 2-hour reaction time | researchgate.nettandfonline.com |
| Higher Silanes (Si₃ to Si₉) | 6.45% total yield | Two-stage reactor, 350°C | google.com |
| This compound | 1.11% yield | Part of a mixture from a two-stage reactor | google.com |
Low-Temperature Silane Ice Irradiation (e.g., Energetic Electrons, VUV Photoionization)
Advanced Synthetic Strategies for Functionalized Pentasilanes
While the conversion of monosilane yields the parent this compound (Si₅H₁₂), the synthesis of functionalized derivatives requires more advanced strategies. These methods often involve the use of organometallic chemistry to precisely introduce specific functional groups onto a pre-existing silicon backbone or to build the functionalized oligosilane from smaller precursors.
Palladium catalysis is a powerful tool in organosilicon chemistry. mdpi.com The activation of silicon-hydrogen (Si-H) or silicon-halogen (Si-X) bonds by a palladium(0) complex is a crucial step in many catalytic transformations. uoregon.edu These reactions can be used to form complex organosilicon compounds, including functionalized oligosilanes. For example, palladium-catalyzed reactions can achieve the addition of a carbon-silicon bond from an acylsilane across an alkyne, creating functionalized alkenylsilane derivatives with high regioselectivity. rsc.org While often applied to smaller silanes, the underlying principles are relevant for the functionalization of larger structures like this compound.
Understanding the reaction mechanism is key to developing and optimizing catalytic processes. For palladium-catalyzed silane reactions, a fundamental step is the oxidative addition of a Si-H or Si-X bond to the Pd(0) center. uoregon.edu Mechanistic studies on the oxidative addition of tertiary silanes to palladium(0) have pointed towards a concerted mechanism. uoregon.edu The electronic and steric properties of the substituents on the silane have a significant influence on this process, with electron-poor groups generally favoring the reaction. uoregon.edu
Further complexity can be introduced through insertion reactions. For instance, the palladium-catalyzed insertion of an isocyanide into an allylic palladium intermediate, followed by subsequent rearrangement, is a known pathway for forming new carbon-nitrogen bonds in organometallic synthesis. mdpi.com Mechanistic investigations into the palladium-catalyzed synthesis of allylic silanes from allylic alcohols have identified an (η³-allyl)palladium complex as the catalyst's resting state, with transmetalation being the turnover-limiting step. nih.gov Such detailed mechanistic work, often employing techniques like NMR spectroscopy, provides the foundational knowledge needed to design synthetic routes for complex functionalized pentasilanes. nih.gov
Grignard reagents (R-MgX) are classic and versatile tools for forming silicon-carbon bonds and remain essential for producing many specialty organosilanes. gelest.comthieme-connect.com These reagents can react with halo- or alkoxysilanes in a stepwise substitution to introduce alkyl or aryl groups. thieme-connect.com The reaction with alkoxysilanes is often more selective than with the analogous chlorosilanes. thieme-connect.com
The reaction typically proceeds through the complexation of the Grignard reagent with the silane. thieme-connect.comacs.org The selectivity and rate of the reaction are influenced by several factors. Kinetic studies have shown that inductive effects from substituents at the silicon atom play a more significant role than steric hindrance. thieme-connect.com The choice of solvent is also critical; substitutions are generally more facile in tetrahydrofuran (B95107) (THF) than in diethyl ether. gelest.com Furthermore, reaction by-products, such as alkoxymagnesium halides, can complex with the Grignard reagent and enhance its nucleophilicity, thereby accelerating the reaction. researchgate.net By carefully controlling the stoichiometry, reagent choice, and reaction conditions, Grignard reactions can be used to synthesize specifically functionalized this compound derivatives. gelest.comthieme-connect.com
Selective Functionalization via Chlorination (e.g., Sulfuryl Chloride on Decamethylthis compound)
The selective functionalization of polysilanes is crucial for tuning their chemical and physical properties. Chlorination represents a primary method for introducing reactive sites onto a polysilane backbone. The use of sulfuryl chloride (SO₂Cl₂) is a documented method for the chlorination of permethylated oligosilanes, such as decamethylthis compound.
The reaction involves treating decamethylthis compound with sulfuryl chloride under controlled, inert atmosphere conditions. This process allows for the substitution of methyl groups with chlorine atoms, yielding chlorinated this compound derivatives. The progress of the reaction and the formation of intermediates can be effectively monitored using gas chromatography (GC) to ensure selective functionalization and control the degree of chlorination. For instance, this method can be employed to synthesize 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethylthis compound from its fully methylated precursor. While other methods for chlorinating silanes exist, such as using acetyl chloride with an iron catalyst, the sulfuryl chloride approach is noted for its application in creating specific chlorinated polysilane structures. researchgate.netyufenggp.com The reactivity of sulfuryl chloride makes it an effective chlorinating agent for a variety of organic compounds, and its application to oligosilanes demonstrates its utility in silicon chemistry. yufenggp.comsciencemadness.org
Modular Synthesis of Functionalized Cyclosilanes
Modular synthesis offers a strategic and flexible approach to constructing complex molecules from distinct building blocks. In the context of silicon chemistry, this methodology has been successfully applied to the synthesis of functionalized cyclosilanes, including derivatives of cyclothis compound. A prominent strategy involves the electrochemical reductive activation of chlorosilanes, which provides a milder alternative to traditional methods like Wurtz coupling. researchgate.netscirp.orgresearchgate.net
This electrochemical approach facilitates the efficient and selective generation of silyl anion intermediates, which are otherwise difficult to obtain. researchgate.netresearchgate.net These reactive intermediates can then be used in subsequent coupling reactions to build the cyclosilane framework. Researchers have demonstrated the synthesis of substituted cyclopentasilanes via [3+2] or [4+1] annulation strategies. researchgate.net For example, this modular strategy has been used to obtain mono- and 1,3-diphenyl cyclopentasilanes, showcasing a general method for accessing substituted cyclopentasilanes through Si-Si bond formation. scirp.orgresearchgate.net This method's advantages include milder reaction conditions and improved chemoselectivity, which broadens the scope of compatible functional groups. researchgate.netresearchgate.net
Below is a table summarizing modular approaches to cyclosilane synthesis.
Table 1: Modular Synthesis Approaches for Functionalized Cyclosilanes| Approach | Key Features | Example Annulation | Products | Citations |
|---|---|---|---|---|
| Electrochemical Reductive Coupling | Milder conditions than Wurtz coupling; selective generation of silyl anions. | [3+2] | Mono- or 1,3-diphenyl cyclopentasilanes | researchgate.netscirp.orgresearchgate.net |
| Electrochemical Reductive Coupling | Improved chemoselectivity and functional group tolerance. | [4+1] | Substituted cyclopentasilanes | scirp.orgresearchgate.netresearchgate.net |
| Silyl Dianion + Dichlorosilane (B8785471) | Alternative to reductive coupling; allows for defined stereochemistry. | N/A | Various cyclohexasilanes | scirp.orgresearchgate.net |
Metal-Free Condensation Reactions (e.g., Lewis Base-Assisted Si-Si Bond Formation)
The formation of silicon-silicon bonds is fundamental to the synthesis of oligosilanes and polysilanes. While many methods rely on metal-based reductants or catalysts, metal-free condensation reactions have emerged as a valuable alternative. A key example is the use of Lewis bases to facilitate Si-Si bond formation.
One such reported method involves the one-pot condensation of a 1-iodo-3-trimethylsilyl-substituted bicyclo[1.1.1]this compound (BPS). google.com In the presence of a Lewis base, specifically 4-(dimethylamino)pyridine (DMAP), this reaction yields oligomers of BPS known as persila[n]staffanes. The process proceeds through the successive formation of Si-Si bonds, accompanied by the elimination of iodotrimethylsilane (B154268) (TMSI), which is complexed by the DMAP. google.com Computational studies suggest that a crucial intermediate in this reaction is a pentasila[1.1.1]propellane-DMAP complex, which forms following the elimination of TMSI from the BPS precursor. google.com This type of reaction highlights the ability of Lewis bases to activate silicon centers and promote the formation of Si-Si linkages without the need for transition metals.
Sila-Peterson Reaction for Silene Generation
The Sila-Peterson reaction is a significant method for the synthesis of silenes (compounds containing a silicon-carbon double bond), which are typically highly reactive, transient species. rsc.orgmdpi.com This reaction is the silicon analogue of the well-known Peterson olefination. The general mechanism involves the reaction of a polysilyllithium compound (an α-silyl carbanion equivalent) with an aldehyde or a ketone. mdpi.com This initial addition forms an α-hydroxypolysilane intermediate, which then undergoes a 1,2-elimination of a silanolate to generate the target silene. rsc.orgmdpi.com
This methodology has been successfully applied to create silenes where the tricoordinate silicon atom is part of a cyclopolysilane framework. rsc.org For instance, the reaction of 1,4,4-tris(trimethylsilyl)-1-metallooctamethylcyclohexasilanes with 2-adamantanone (B1666556) was shown to produce a moderately stable exocyclic silene. rsc.orgmdpi.com The final products of the Sila-Peterson reaction can be highly dependent on the specific ketone or aldehyde used. While some reactions yield stable or transient silenes that can be trapped and characterized, others may lead to different outcomes based on the nature of the carbonyl substituents. rsc.org The ability to generate either cis- or trans-alkenes from the same β-hydroxysilane intermediate by choosing either acidic or basic elimination conditions is a key feature of the carbon-based Peterson olefination, and analogous control is a target in silene synthesis. sciencemadness.org
Ruthenium-Catalyzed Hydrosilylation with Preservation of Si-Si Bonds
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful tool for functionalizing molecules. However, when applied to hydrooligosilanes, transition metal catalysts can often promote undesired cleavage of the Si-Si backbone. yufenggp.com A significant advancement in this area is the development of ruthenium-catalyzed hydrosilylation protocols that selectively react at the Si-H bond while preserving the integrity of the Si-Si bonds within the oligosilane. yufenggp.comgoogle.com
This method has been effectively used for the hydrosilylation of various alkynes with hydrooligosilanes, leading to the formation of alkenyloligosilanes in good yields. yufenggp.comgoogle.com The key to this selectivity lies in the reaction mechanism, which avoids the formation of coordinatively unsaturated oligosilanyl-ruthenium intermediates that are believed to be responsible for Si-Si bond cleavage. yufenggp.comgoogle.com One proposed mechanism suggests that the reaction proceeds through a coordinatively saturated 18-electron (η2-vinyl)(oligosilanyl)ruthenium intermediate. From this intermediate, the oligosilanyl group migrates to the alkyne, and subsequent release of the alkenyloligosilane product regenerates the active ruthenium catalyst without cleaving the polysilane chain. google.com This catalytic system provides an essential method for the further derivatization and functionalization of hydrooligosilanes. yufenggp.comgoogle.com
Table 2: Ruthenium-Catalyzed Hydrosilylation of Phenylacetylene with Hydrooligosilanes
| Hydrosilane Substrate | Ruthenium Catalyst | Product Yield | Key Outcome | Citations |
|---|---|---|---|---|
| PhMe₂SiSiMe₂H | [Cp*RuCl(cod)] | 85% | Si-Si bond preserved | yufenggp.comgoogle.com |
| Me₃SiSiMe₂H | [Cp*RuCl(cod)] | 82% | Si-Si bond preserved | yufenggp.comgoogle.com |
| (Me₃Si)₃SiH | [Cp*Ru(OMe)]₂ | 91% | Si-Si bond preserved | yufenggp.comgoogle.com |
Yields are for the corresponding (Z)-alkenyloligosilane product. Data sourced from studies on hydrosilylation of alkynes.
Optimization and Control of Reaction Conditions
Influence of Solvent Systems
The choice of solvent is a critical parameter that can significantly influence the outcome of chemical reactions, including those for the synthesis and modification of this compound and related compounds. The solvent can affect reaction rates, product distributions, and the stability of intermediates. rsc.org
In reactions involving silanes, the solvent system plays a multifaceted role. For instance, in the reduction of chlorosilanes, the choice of solvent is crucial. Ethers like tetrahydrofuran (THF), diethyl ether, and bis(methoxyethyl)ether are commonly used as reaction media for reductions with lithium aluminum hydride. The solubility of reagents, such as the reducing agent, is a primary limitation; for example, the poor solubility of lithium hydride restricts its use to solvents like dioxane.
In the context of the hydrolysis and condensation of alkoxysilanes to form more complex structures like silsesquioxanes, the solvent's nature (protic vs. aprotic) is paramount. rsc.org Aprotic solvents such as THF have been found to be preferable for certain reactions involving silanols, as they can preserve specific intermediate structures. rsc.org In contrast, protic solvents like isopropanol (B130326) can participate in or mediate the reaction in different ways, leading to different product architectures. Some reactions can even be performed readily in a range of non-polar and polar aprotic solvents, including octane, benzene, and acetone, demonstrating the robustness of certain transformations under various conditions. The kinetics of these reactions are dependent not only on primary factors like catalysts and pH but also on secondary factors including the solvent and silane/solvent ratio.
Temperature and Reaction Duration Parameters
The thermal stability and reaction kinetics in this compound synthesis are highly sensitive to temperature and time. Precise control over these parameters is critical for maximizing yield and minimizing the formation of unwanted byproducts.
One notable method for producing this compound involves the pyrolysis of trisilane. google.com Research has demonstrated that the reaction temperature is a key variable influencing the yield of this compound. The optimal temperature range for this pyrolysis reaction is between 300°C and 400°C, with a more preferable range identified as 325°C to 375°C. google.com If the temperature falls below 300°C, the yield of higher-order silanes like this compound is significantly low. google.com Conversely, exceeding 400°C leads to excessive generation of solid particles and a reduction in the yield of both tetrasilane and this compound. google.com An additional parameter is the preheating of the trisilane gas feedstock; it should be introduced into the reactor preheated to a temperature not exceeding 300°C to prevent premature decomposition. google.com
In other synthesis approaches, such as the small-scale preparation of isotetrasilane (B597387) (an isomer of tetrasilane, relevant to oligosilane synthesis), specific heating periods are employed. For instance, after the addition of a reducing agent, the reaction mixture may be heated to 50°C for 2 hours to ensure the completion of the reaction. acs.org Subsequent distillation for product purification must also be temperature-controlled, with crude product being distilled at a pot temperature below 65°C under reduced pressure over a period of 6 to 8 hours. acs.org
The following table summarizes the key temperature parameters for the pyrolysis of trisilane to produce this compound. google.com
| Parameter | Temperature Range | Rationale/Outcome |
|---|---|---|
| Optimal Pyrolysis Temperature | 325°C - 375°C | Maximizes yield of tetrasilane and this compound. google.com |
| General Operating Range | 300°C - 400°C | Effective range for the reaction to proceed. google.com |
| Below Threshold Temperature | < 300°C | Results in very low yield of the desired products. google.com |
| Above Threshold Temperature | > 400°C | Leads to reduced yield and increased solid particle formation. google.com |
| Feedstock Preheating Temperature | < 300°C | Prevents premature thermal decomposition of trisilane feedstock. google.com |
Catalyst Loading and Ligand Design
In the broader context of silicon chemistry, particularly in polymerization reactions where silanes are used as modifiers, catalyst loading and ligand design are pivotal. Ziegler-Natta (Z-N) catalysts, commonly used for propylene (B89431) polymerization, are often modified with external donors, which can be organosilane compounds. mdpi.comnih.gov The design of these silane ligands (external donors) and the catalyst loading parameters significantly influence the polymerization process and the properties of the final polymer. mdpi.comgoogle.com
Ligand Design: The structure of the silane external donor has a profound effect on catalyst stereoselectivity. mdpi.com For example, aminosilanes have been investigated as a novel class of external donors that enhance isoselectivity in propylene polymerization. mdpi.com The steric and electronic properties of the substituents on the silicon atom are critical. Sterically demanding alkyl or cyclic hydrocarbon groups on the silane can limit or affect the interaction between the Z-N catalyst and the monomers during polymerization. google.com Research comparing different silane donors like cyclohexyl(methyl)dimethoxysilane (Donor-C), dicyclopentyldimethoxysilane (B162888) (Donor-D), and dipiperidyldimethoxysilane (Donor-Py) demonstrates this influence. mdpi.com
Catalyst Loading and Activity: The amount and distribution of the active catalyst components, such as Titanium (Ti), on the support surface play a crucial role in catalyst activity. nih.gov In one study, MgCl₂-SiO₂/TiCl₄/THF Z-N catalysts were prepared using fumed SiO₂ treated with different silane compounds. nih.gov It was found that catalysts treated with dimethyldichlorosilane (TSDMDCS) and hexamethyldisilazane (B44280) (TSHMDS) showed remarkably high activity. nih.gov Although the bulk Ti content was similar across different catalysts, X-ray photoelectron spectroscopy (XPS) analysis revealed that the surface concentration of Ti was higher for the more active catalysts. nih.gov This increased surface concentration of Ti, which is proportional to the catalyst's activity, was attributed to the effects of the silane spacer group and associated steric hindrance from the silane treatment. nih.gov Furthermore, the addition of an external donor to a Z-N catalyst system typically causes a reduction in the number of active centers but can enhance the chain propagation rate constant of the isospecific active centers. mdpi.com In some copper-catalyzed cross-coupling reactions, catalyst loading can be reduced to as low as 1 mol % through rational ligand design without compromising efficiency. sustech.edu.cn
The table below summarizes the characteristics of different silane treatments on a Z-N catalyst support. nih.gov
| Silica (B1680970) Treatment | Catalyst Designation | Key Finding |
|---|---|---|
| Non-treated silica (NTS) | Cat-NTS | Baseline activity. nih.gov |
| Dimethylsilicone fluid (TSDMSF) | Cat-TSDMSF | Moderate activity. nih.gov |
| Dimethyldichlorosilane (TSDMDCS) | Cat-TSDMDCS | Remarkably high activity, linked to higher surface Ti concentration. nih.gov |
| Hexamethyldisilazane (TSHMDS) | Cat-TSHMDS | Remarkably high activity, linked to higher surface Ti concentration. nih.gov |
Steric and Electronic Effects on Reaction Pathways and Product Distribution
Steric and electronic effects are fundamental forces that dictate the reaction pathways and final product distribution in the synthesis of this compound and its derivatives. wikipedia.org These nonbonding interactions influence molecular shape, stability, and reactivity. wikipedia.org
Steric Effects: Steric hindrance, which arises from the spatial bulk of substituents, can significantly influence the feasibility and outcome of a reaction. wikipedia.org In the synthesis of highly branched polysilane dendrimers, for example, attempts to create a first-generation dendrimer with four branches emanating from a central silicon core failed primarily due to steric reasons. mdpi.com The steric crowding prevented the successful formation of all the desired silicon-silicon bonds. mdpi.com This demonstrates that excessive steric bulk can inhibit reaction pathways. Similarly, in Z-N catalysis, steric hindrance from silane compounds used to treat the catalyst support can affect the distribution of the active metal (Ti) on the surface, thereby influencing catalyst activity. nih.gov The decamethyl substitution in 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethylthis compound introduces significant steric hindrance around the this compound backbone. This steric shielding can affect the reactivity of the terminal Si-Cl bonds toward nucleophilic substitution.
Strategies for Enhanced Chemoselectivity
Chemoselectivity, the preferential reaction of a reagent with one functional group over others, is a cornerstone of modern synthetic chemistry. nih.gov In the synthesis of this compound, achieving high chemoselectivity is essential for obtaining the desired product in high purity and yield, while avoiding complex mixtures of other oligosilanes or solid polymers.
A primary strategy for enhancing the chemoselective synthesis of this compound is the careful selection of precursors and the precise control of reaction conditions. google.com A patented method highlights the use of pure trisilane as the starting material for a pyrolysis reaction. google.com By controlling the pyrolysis temperature within a narrow window of 325°C to 375°C, the process can be optimized to selectively yield tetrasilane and this compound. google.com This thermal control minimizes side reactions, such as the formation of lower-order silanes or the over-reaction to solid silicon hydrides, thereby improving the chemoselectivity towards the target pentamer. google.com
Another powerful strategy involves moving away from harsh traditional methods, like Wurtz-type coupling, towards milder synthetic routes. Electrochemical synthesis has emerged as a general approach for the reductive activation of chlorosilanes to form disilanes and oligosilanes. chemrxiv.orgnih.gov This method offers improved chemoselectivity because the electrochemical potential can be tuned to selectively activate specific Si-Cl bonds. nih.gov This allows for the synthesis of functionalized oligosilanes while leaving other sensitive functional groups in the molecule, such as esters and nitriles, intact. chemrxiv.org
Catalyst design is also a key strategy. In the dehydrogenative coupling of silanes, catalysts are employed to form Si-Si bonds. wikipedia.org While early efforts focused on increasing chain length and suppressing cyclic byproducts, research has shown that the choice of catalyst can influence the reaction's selectivity. mdpi.com For instance, certain transition metal catalysts can be used for the dehydrocoupling of silanols with hydrosilanes to selectively form hydrosiloxanes. nih.gov Although some studies on controlling the stereochemistry of polysilanes have been conducted, it was found that for certain catalyst systems, no stereodifferentiation occurs at the early stages of oligomer formation, with tetra- and this compound diastereomers forming in statistical ratios. mdpi.com This indicates that for those specific systems, the catalyst does not exert strong stereochemical control at the this compound length.
Advanced Characterization and Structural Elucidation of Pentasilane Systems
Spectroscopic Analysis Techniques
Spectroscopic analysis provides the foundational data for understanding the structural and electronic properties of pentasilane systems. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution and the solid state. researchgate.net By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR reveals detailed information about the electronic environment, atomic connectivity, and spatial arrangement of atoms within a molecule. researchgate.netdocbrown.info
A combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy provides a comprehensive picture of this compound's molecular architecture. Analysis of chemical shifts, signal intensities, and coupling constants allows for the precise mapping of atomic connections. researchgate.netresearchgate.net
¹H NMR: This technique is used to identify the chemical environment of hydrogen atoms. In this compound derivatives, the disappearance of a peak corresponding to a Si-H bond can confirm the complete functionalization of a silicon atom. openstax.org Protons bonded to saturated, sp³-hybridized carbons, such as those in alkyl groups attached to silicon, typically absorb at higher fields (0.7–1.8 δ). organicchemistrydata.org
¹³C NMR: This provides information on the carbon framework of organic substituents attached to the this compound backbone. The chemical shifts of carbon atoms are influenced by their bonding environment. mdpi.comresearchgate.net For instance, in a substituted this compound, a ¹³C NMR signal at a chemical shift (δ) of 1.6 ppm has been attributed to a methyl group attached to a silicon atom (Si-CH₃). researchgate.net
²⁹Si NMR: As the key component of the this compound backbone, silicon nuclei are directly probed using ²⁹Si NMR. This technique is highly sensitive to the electronic environment and coordination of each silicon atom. researchgate.net The chemical shift range for ²⁹Si is wide, allowing for clear distinction between silicon atoms with different substituents. rsc.org For example, silicon atoms bonded to four carbon atoms in carbosilanes resonate in a characteristic range. daneshyari.com Two-bond couplings between silicon and protons (²J-coupling), typically around 6.6 Hz, can be observed and are useful for confirming connectivity. rsc.org Research on a Si₁₄ cluster containing a cyclothis compound unit revealed an unusually downfield ²⁹Si NMR signal at 104.2 ppm for the spiro-silicon atom, a phenomenon attributed to the unique cluster environment.
Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations between nuclei, confirming the bonding network and the spatial proximity of atoms. researchgate.netoregonstate.edu
| Nucleus | Compound Type | Chemical Shift (δ) in ppm | Assignment | Reference |
|---|---|---|---|---|
| ¹³C | Substituted this compound | 1.6 | Si-CH₃ | researchgate.net |
| ²⁹Si | Spiro-silicon in a cyclothis compound-containing cluster | 104.2 | Spiro-Si atom |
To investigate the structure of this compound systems in the solid state, ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is utilized. libretexts.org This solid-state NMR technique is particularly valuable for assessing the conformational integrity of molecules, revealing how their shapes are maintained in a crystalline or amorphous solid form. researchgate.net
The CP/MAS technique enhances the signal of low-abundance nuclei like ²⁹Si and averages out orientation-dependent interactions by spinning the sample at a "magic angle," resulting in higher resolution spectra. researchgate.netrsc.org The cross-polarization process provides both structural and dynamic information. rsc.org The resulting spectrum is highly sensitive to the local environment of the silicon atoms, allowing for the differentiation of silicon nuclei based on their bonding and conformation (e.g., T and Q sites, which refer to silicon atoms with three and four bridging oxygen atoms in silicates, respectively). libretexts.orggelest.com By analyzing the chemical shifts, it is possible to identify distinct silicon environments within the solid, confirming the presence of specific conformers or indicating a distribution of conformations. libretexts.orgresearchgate.net This makes it an essential tool for understanding the structural arrangement of this compound backbones in solid materials. researchgate.net
1H, 13C, and 29Si NMR for Atomic Connectivity and Spatial Arrangements
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. daneshyari.comresearchgate.net The technique works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. researchgate.net Each type of bond vibrates at a characteristic frequency, allowing for the identification of specific functional groups from their absorption bands in the spectrum.
For this compound (Si₅H₁₂) and its derivatives, IR spectroscopy is crucial for identifying key bonds involving silicon. The primary functional groups and their characteristic absorption regions are:
Si-H (Silane) Vibrations: The silicon-hydrogen bond is readily identified by a strong, sharp stretching absorption in the 2080–2280 cm⁻¹ region. This region of the spectrum typically has minimal interference from other bands. The exact frequency is sensitive to the electronegativity of other substituents on the silicon atom. Si-H bending vibrations are also observed in the 950-800 cm⁻¹ range.
Si-Si (Disilane) Vibrations: The silicon-silicon bond vibrations are found at lower frequencies. Studies on porous silicon have assigned Si-Si stretching vibrations to peaks in the range of 600-620 cm⁻¹. researchgate.net
Other Functional Groups: In substituted pentasilanes, other groups have distinct signals. For example, the Si-CH₃ group is recognized by a strong, sharp band at approximately 1260 cm⁻¹.
| Bond | Vibration Type | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Si-H | Stretching | 2080 - 2280 | Strong | |
| Si-H | Bending | 800 - 950 | - | |
| Si-Si | Stretching | ~600 - 620 | - | researchgate.net |
| Si-CH₃ | - | ~1260 | Strong, Sharp |
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations, making it complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and is an excellent tool for studying the skeletal vibrations of the this compound backbone and analyzing its conformational isomers (rotamers).
Research on trimethylsilyl-substituted n-pentasilanes has demonstrated that the symmetric Si-Si stretching vibration (νSiSi), which appears in the 320–370 cm⁻¹ region, is highly sensitive to the molecule's conformation. The splitting of this band into multiple lines indicates the presence of several interconverting rotational isomers in the liquid state or in solution. For example, in the Raman spectrum of a specific crystalline trimethylsilyl-substituted this compound, the symmetric Si-Si stretch is observed as a single line at 341 cm⁻¹, while in the liquid state, a shoulder appears at 334 cm⁻¹, the intensity of which changes with temperature. This demonstrates the existence of different conformers at different temperatures. Careful analysis of these spectral features allows for the investigation of the number and type of conformers populated at a given temperature.
| State | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Crystalline Solid | 341 | Symmetric Si-Si Stretch (νSiSi) | |
| Liquid | 334 (shoulder) | Symmetric Si-Si Stretch (νSiSi) of a different conformer |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with gas chromatography (GC-MS), it is a powerful tool for separating and identifying isomers of a compound.
GC-MS has been successfully used to identify multiple isomers of this compound from pyrolysis products. The mass spectra of these isomers provide crucial information for their identification. Research has identified four distinct this compound isomers.
| Isomer Name | Chemical Formula | Common Name |
|---|---|---|
| n-pentasilane | n-Si₅H₁₂ | - |
| silyltetrasilane | i-Si₅H₁₂ | isothis compound |
| disilyltrisilane | neo-Si₅H₁₂ | neothis compound |
| cyclothis compound | cyclo-Si₅H₁₀ | - |
The mass spectra of the non-cyclic this compound isomers (n-pentasilane, isothis compound, and neothis compound) show very similar features, indicating that they fragment in very similar ways. This is in contrast to hydrocarbon isomers, which often display more distinct fragmentation patterns. researchgate.net The spectra of silanes typically show signals in intervals corresponding to the loss of hydrogen atoms from various silicon cluster ions (e.g., from Siₙ to SiₙH₂(n+₂)).
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of this compound compounds. fiveable.me Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). libretexts.org This precision allows for the differentiation of compounds that may have the same nominal mass but different elemental compositions. fiveable.melibretexts.org
The principle behind HRMS lies in the fact that the exact mass of an atom is not an integer. libretexts.org For instance, the mass of a proton is not precisely 1 atomic mass unit (amu). libretexts.org Each isotope has a unique mass defect, and HRMS can detect these minute mass differences. libretexts.orglibretexts.org For example, 2-octanone (B155638) (C₈H₁₆O) and naphthalene (B1677914) (C₁₀H₈) both have a nominal mass of 128 amu, but their high-resolution masses are 128.12018 amu and 128.06264 amu, respectively, which are easily distinguished by HRMS. libretexts.org
By measuring the exact mass of a this compound derivative, researchers can determine its precise elemental composition, confirming the number of silicon, carbon, hydrogen, and other atoms present in the molecule. fiveable.me This is crucial for verifying the successful synthesis of a target compound and for identifying unknown products. fiveable.me The high mass accuracy of HRMS significantly narrows down the possible molecular formulas for a given mass, often leading to a single, unambiguous assignment. libretexts.orgkg.ac.rs
Key Features of HRMS in this compound Analysis:
Unambiguous Molecular Formula Determination: Provides exact elemental composition. fiveable.melibretexts.org
High Precision and Accuracy: Mass accuracies of less than 5 ppm are achievable. fiveable.me
Isotopic Pattern Analysis: Confirms the presence and number of specific elements. fiveable.me
Separation of Isobaric Species: Distinguishes between ions with very similar masses. fiveable.me
Reflectron Time-of-Flight Mass Spectrometry with VUV Photoionization for Gas Phase Product Analysis
Reflectron Time-of-Flight Mass Spectrometry (ReTOF-MS) coupled with Vacuum Ultraviolet (VUV) photoionization is a powerful technique for the analysis of gas-phase products, particularly in the study of silane (B1218182) chemistry. uhmreactiondynamics.orgresearchgate.net This method is especially advantageous for identifying higher silanes, including this compound, which can be thermally unstable. uhmreactiondynamics.org
In this technique, gas-phase molecules are ionized using a tunable VUV photon source. uhmreactiondynamics.orguhmreactiondynamics.org VUV photoionization is a soft ionization method that minimizes the fragmentation of parent ions, a common issue with harsher ionization techniques like electron impact ionization. uhmreactiondynamics.orguhmreactiondynamics.org This "fragment-free" analysis is critical for the accurate identification of larger silanes. researchgate.net
The ionized molecules then travel through a time-of-flight mass analyzer equipped with a reflectron. uhmreactiondynamics.org The reflectron increases the flight path of the ions, thereby enhancing the mass resolution and allowing for more accurate mass-to-charge ratio (m/z) determination. uhmreactiondynamics.org
A key advantage of this method is the ability to tune the VUV photon energy. uhmreactiondynamics.orgnih.gov By carefully selecting the ionization energy, it is possible to selectively ionize specific isomers, aiding in their unambiguous identification. researchgate.net This has been successfully applied to detect higher-order silanes, up to Si₁₉H₄₀, formed from the irradiation of silane ices. uhmreactiondynamics.orgresearchgate.net
Table 1: Comparison of Ionization Techniques
| Feature | VUV Photoionization | Electron Impact (EI) Ionization |
|---|---|---|
| Ionization Method | Soft ionization using photons | Hard ionization using electrons |
| Fragmentation | Minimal, often fragment-free | Extensive fragmentation |
| Parent Ion | High abundance | Often weak or absent |
| Isomer Specificity | High, tunable energy allows for selective ionization | Low |
| Application for Silanes | Ideal for identifying unstable higher silanes | Can lead to complex spectra due to fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. libretexts.orgtechnologynetworks.com This absorption corresponds to the excitation of electrons from their ground state to higher energy states. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule. azooptics.com
For this compound and its derivatives, UV-Vis spectroscopy can be used to study their electronic transitions. The position and intensity of the absorption bands are characteristic of the chromophores present in the molecule. azooptics.com In the context of silanes, the Si-Si bonds are the primary chromophores.
In studies involving the formation of higher silanes from the irradiation of silane ices, UV-Vis spectroscopy has been used to monitor the reaction in situ. uhmreactiondynamics.org The appearance of new absorption bands can indicate the formation of new products. uhmreactiondynamics.org However, interpreting these spectra can be challenging due to interference patterns from the thin film samples. uhmreactiondynamics.org To overcome this, modeling and subtraction techniques are employed to obtain interference-free absorbance curves. uhmreactiondynamics.org
The UV-Vis spectrum of a fully methyl-substituted this compound, n-Si₅Me₁₂, shows that in the excited state, the molecule undergoes a conformational change from an all-transoid to an all-anti conformation. This change is driven by the elongation of the Si-Si bonds and an increase in bond angles, which reduces steric repulsion between the methyl groups.
X-ray Crystallography for Three-Dimensional Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of a compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.org
For this compound systems, X-ray crystallography provides invaluable information about their molecular geometry. It has been instrumental in confirming the tetrahedral bonding of silicon atoms and the specific conformations adopted by the polysilane chain. researchgate.net For example, the crystal structure of a derivative of this compound, Li(SiPh₂)₅Li, has been determined using this method. researchgate.net
The process involves growing a high-quality single crystal of the this compound derivative, which can be a challenging step. nih.gov The crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. libretexts.org The diffraction data is collected as the crystal is rotated. nih.gov Computational methods are then used to solve the phase problem and generate the final three-dimensional structure. wikipedia.org This technique has been fundamental in understanding the structure of a wide range of molecules, from simple minerals to complex biological macromolecules like proteins and DNA. wikipedia.orgnih.gov
Chromatographic Techniques for Separation and Purity Assessment
Gas Chromatography (GC) for Mixture Separation and Product Identification
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. birchbiotech.comwikipedia.org It is widely employed in the analysis of this compound and other silanes to assess sample purity, separate different components of a reaction mixture, and identify products. uio.no
The fundamental principle of GC involves the partitioning of analytes between a stationary phase and a mobile phase. phenomenex.com A sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. libretexts.org The separation occurs because different compounds interact with the stationary phase to varying degrees. phenomenex.com Compounds with weaker interactions travel through the column faster and elute first, while those with stronger interactions are retained longer. phenomenex.com
The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for qualitative identification under constant conditions. wikipedia.org The area under each peak in the resulting chromatogram is proportional to the amount of that compound in the mixture, allowing for quantitative analysis. phenomenex.com
In the context of this compound synthesis, GC can be used to monitor the progress of a reaction by tracking the formation of intermediates and the final product. For the analysis of complex mixtures of silane isomers, GC is invaluable. uio.no A GC-MS (Gas Chromatography-Mass Spectrometry) setup, which combines the separation power of GC with the identification capabilities of a mass spectrometer, is particularly useful for differentiating and identifying higher-order silane isomers. uio.nolibretexts.org
Methodologies for Purity Validation and Addressing Spectral Discrepancies
Ensuring the purity of this compound compounds and accurately interpreting their spectral data are critical for reliable research findings. A multi-faceted approach is often necessary to validate purity and resolve any inconsistencies in the analytical data.
Purity validation for substituted pentasilanes should involve a combination of techniques. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula and substitution patterns. Gas chromatography (GC) is employed to check for the presence of impurities or unreacted starting materials.
Discrepancies in spectral data, such as unexpected signals in NMR or IR spectra, can arise from several factors including solvent effects, the presence of impurities, or isomerization. To address these discrepancies, researchers can employ several strategies:
Comparison with Computational Predictions: Experimental data can be compared with spectra simulated using computational methods like Density Functional Theory (DFT). This can help to confirm assignments and understand unexpected spectral features.
Use of Deuterated Solvents: In NMR spectroscopy, using deuterated solvents can help to eliminate interference from protonated solvent peaks.
Cross-Validation with Other Techniques: If one analytical method provides ambiguous results, cross-validation with an alternative technique can help to resolve the issue. For example, if NMR data is unclear, X-ray crystallography or Raman spectroscopy can provide complementary structural information.
Independent Verification: Sharing samples with other laboratories for parallel analysis can help to confirm results and identify any methodological issues.
In cases where experimental results differ significantly from theoretical predictions, a re-evaluation of the computational model or the experimental conditions may be necessary. researchgate.net For instance, if thermogravimetric analysis (TGA) shows thermal degradation at a lower temperature than predicted by DFT, factors such as solvent residues or oxidation pathways should be considered.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-octanone |
| Naphthalene |
| n-Si₅Me₁₂ |
| Li(SiPh₂)₅Li |
| Silane |
| Disilane (B73854) |
| Trisilane |
| Tetrasilane |
| Nonadecasilane |
| Methane (B114726) |
| Acetone |
| Cholesterol |
| Penicillin |
| Vitamin B₁₂ |
| Insulin |
Reaction Mechanisms and Chemical Transformations of Pentasilane
Reactivity of Silicon-Silicon Bonds
The Si-Si bond is a focal point of pentasilane's reactivity, susceptible to cleavage and modification under various conditions. Its moderate bond strength allows for a range of chemical transformations that are central to organosilicon chemistry.
Substitution Reactions at Terminal Positions
Terminal silicon atoms in this compound derivatives, particularly those bearing halogen substituents, are prone to substitution reactions. For instance, in 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethylthis compound, the chlorine atoms at the terminal positions can be readily substituted with other functional groups. This allows for the synthesis of a wide array of derivatives with tailored properties. The functionalization of species with a terminal alkyne group often proceeds via the metalation of the terminal C(sp) carbon. researchgate.net
Oxidation Reactions Leading to Siloxanes
The silicon-silicon bonds in pentasilanes can be oxidized to form siloxanes, which contain Si-O-Si linkages. This transformation is a fundamental process in silicon chemistry, as siloxanes are a major class of silicon-based polymers with widespread applications. The oxidation of organosilicon compounds, in general, leads to silicon dioxide. wikipedia.org The formation of the strong Si-O bond is a significant driving force for these reactions. naver.com The process can be initiated by various oxidizing agents and can proceed through the formation of silanol (B1196071) (Si-OH) intermediates. wikipedia.org
The general pathway for the formation of the siloxane functional group is through the condensation of two silanols: 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O wikipedia.org
These silanols are typically generated in situ from the hydrolysis of silyl (B83357) chlorides. wikipedia.org
Reduction Reactions for Hydrogenated Silanes
This compound derivatives can be reduced to form fully hydrogenated silanes. For example, perchlorinated silanes can be converted to their corresponding silicon hydrides through reduction with agents like lithium aluminum hydride, a method known as the Schlesinger process. wikipedia.org This process is crucial for synthesizing higher silanes (SiₙH₂ₙ₊₂) which are of academic and potentially practical interest. wikipedia.org The reduction of ketones and aldehydes to alcohols can also be achieved using silanes. gelest.com
| Reactant | Reducing Agent | Product |
| Perchlorosilane | Lithium aluminum hydride | Silane (B1218182) (SiH₄) |
| Ketone/Aldehyde | Silane | Alcohol |
Insertion Reactions into Si-Si Bonds
Insertion reactions involve the introduction of an atom or group into a Si-Si bond, leading to an expanded silane chain. For example, palladium-catalyzed insertion of isocyanides into oligosilanes is a direct method for elongating the silane backbone. This reaction proceeds via oxidative addition of the oligosilane to the palladium center, followed by the insertion of the isocyanide. The steric and electronic properties of the isocyanide ligand play a critical role in the efficiency of the reaction.
Another example is the insertion of carbenes into Si-Si bonds, which can be catalyzed by transition metals. frontiersin.org Theoretical studies have also explored the process of oxygen insertion into Si-Si bonds of this compound molecules. core.ac.uk
Si-Si Bond Cleavage Mechanisms
The cleavage of Si-Si bonds in pentasilanes can be induced by various reagents and conditions. Nucleophiles, such as those in N-methylaniline, can induce the cleavage of Si-Si bonds in perchlorooligosilanes. researchgate.net This is attributed to the strong affinity between silicon and nitrogen, which polarizes the Si-Si bond and leads to heterolytic cleavage. researchgate.net
The ease of Si-Si bond cleavage generally decreases with increasing alkyl substitution on the silicon atoms when using Group 1 metals. encyclopedia.pub Aryldisilanes are more reactive towards cleavage due to the electronic effects of the aryl groups. encyclopedia.pub In some cases, the cleavage of a terminal Me₃Si-Si bond can be selectively achieved using reagents like potassium tert-butoxide (KOt-Bu), leading to the formation of silyl anions. acs.org These anions are valuable intermediates for the synthesis of more complex silicon frameworks. acs.org
Catalytic Processes in this compound Chemistry
Catalysis plays a crucial role in manipulating the chemical transformations of this compound and related oligosilanes. energy.gov Catalysts can accelerate reactions, improve selectivity, and enable reactions that would otherwise be difficult to achieve. energy.govwikipedia.org Both homogeneous and heterogeneous catalysts are employed in silane chemistry. chemguide.co.uk
Transition metal complexes, particularly those of late transition metals, are effective catalysts for various reactions involving silanes. For instance, nickel-based catalysts have shown high activity in the dehydrocoupling of silanes. uvm.edu Dehydrocoupling is a process that forms Si-Si bonds with the elimination of hydrogen gas and is a key method for synthesizing polysilanes. uvm.edu Zirconocene (B1252598) has been reported to oligomerize methylphenylsilane (B1236316) to produce species including pentasilanes. dtic.mil
Catalytic hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another important process, often catalyzed by platinum compounds, but also by complexes of other metals like iron, cobalt, and nickel. nih.gov Silanes can also act as hydride sources in nickel-hydride catalysis for various hydrofunctionalization reactions. rsc.org
| Catalytic Process | Catalyst Type | Reactants | Products |
| Dehydrocoupling | Nickel-based, Zirconocene | Silanes (e.g., PhSiH₃) | Polysilanes, Oligomers (e.g., this compound) |
| Hydrosilylation | Platinum, Iron, Cobalt, Nickel | Silane + Alkene/Alkyne | Alkyl/Vinylsilane |
| Isocyanide Insertion | Palladium-based | Oligosilane + Isocyanide | Elongated Silane |
Transition Metal Catalysis
The transformation of this compound is frequently mediated by transition metal catalysts, which facilitate a variety of chemical reactions through distinct mechanistic pathways. These processes are central to the synthesis of complex organosilicon compounds and polymers.
Nickel-hydride (Ni-H) catalysis is a powerful method for the hydrofunctionalization of unsaturated carbon-carbon bonds, including those in alkenes, alkynes, and allenes, using hydrosilanes like this compound. This process, known as hydrosilylation, involves the addition of a silicon-hydrogen (Si-H) bond across a π-system.
The catalytic cycle typically begins with the formation of an active Ni-H intermediate from a nickel precatalyst and the silane. nih.gov This Ni-H species then undergoes migratory insertion with the unsaturated substrate (alkene, alkyne, or allene). nih.govchemrxiv.org For alkenes, this insertion can lead to the functionalization of remote C(sp³)–H bonds through a process of iterative migratory insertion and β-hydride elimination, often referred to as "chain-walking." chemrxiv.orgnih.gov The regioselectivity of the addition is highly dependent on the ligands attached to the nickel center and the directing groups on the substrate. nih.gov
In the case of allenes, which possess two orthogonal π-systems, Ni-H catalysis allows for the regio- and stereoselective synthesis of valuable allylsilanes or vinylsilanes. nih.gov The mechanism involves the formation of a nickel hydride intermediate, followed by migratory insertion of the allene (B1206475) to form a nickel-allyl complex. Subsequent reaction with the silane regenerates the active Ni-H catalyst and releases the hydrosilylated product. nih.gov The stereochemical outcome, yielding either (Z)- or (E)-allylsilanes, can be controlled by the steric and electronic properties of the ligands on the nickel catalyst. nih.gov
For alkynes, Ni-H catalyzed hydroalkynylation provides a route to benzylic alkynylation products with high regioselectivity. chemrxiv.org The reaction proceeds via a hydrometalation process that must discriminate between the alkene and the bromoalkyne coupling partner. chemrxiv.org
Table 1: Ligand Effects in Ni-Catalyzed Hydrosilylation of Allenes
| Ligand | Product Selectivity | Reference |
|---|---|---|
| Phenyl dibenzophosphole | (Z)-allylsilanes | nih.gov |
| Tricyclohexylphosphine | (E)-allylsilanes | nih.gov |
Achieving enantioselectivity in hydrofunctionalization reactions is a significant goal, and it is accomplished by employing chiral ligands on the transition metal catalyst. nih.gov These ligands create a chiral environment around the metal center, which directs the approach of the substrate and controls the stereochemical outcome of the reaction.
For decades, noble metals like palladium and rhodium dominated this field, but more recently, earth-abundant first-row metals such as nickel, cobalt, and iron have gained prominence. chemrxiv.orgnih.gov The development of suitable chiral ligands for these metals has been a key challenge. nih.gov
Several classes of chiral ligands have proven effective in asymmetric hydrofunctionalization:
Pyridine-Oxazoline (PyrOx) Ligands: These have been used in nickel-catalyzed enantioselective hydroalkynylation of styrenes. chemrxiv.orgrsc.org
Unsymmetric NNN-Tridentate (UNT) Ligands: Designed for iron and cobalt catalysts, these ligands, often derived from natural amino acids, have shown excellent reactivity and selectivity in the asymmetric hydroboration and hydrosilylation of alkenes and alkynes. nih.gov Examples include Oxazoline Iminopyridine (OIP), Oxazoline Aminoisopropylpyridine (OAP), and Imidazoline Iminopyridine (IIP) ligands. nih.gov
Chiral Diphosphines: Atropoisomeric chiral ligands like Segphos have been used in nickel-catalyzed asymmetric hydroalkoxylation of dienes. researchgate.net
1,1'-Binaphthol (BINOL)-derived Phosphoramidites: These are widely used and versatile ligands for palladium-catalyzed asymmetric reactions. Their electronic properties can be fine-tuned to alter the enantioselectivity by modifying the bond lengths in key catalytic intermediates. nih.gov
The mechanism in these asymmetric transformations relies on the chiral ligand to control the facial selectivity of the migratory insertion step, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov
Palladium complexes are highly versatile catalysts for a range of transformations involving oligosilanes, including this compound. rsc.org These reactions are fundamental in organosilicon chemistry and materials science, particularly for the synthesis of polysilanes. researchgate.net Palladium's effectiveness stems from its ability to readily cycle between Pd(0) and Pd(II) oxidation states, facilitating key steps like oxidative addition and reductive elimination. uwindsor.ca
One significant application is the polymerization of hydrosilanes. For example, palladium complexes like [(ApSi)2Pd] have shown remarkable activity in the polymerization of MeH2SiSiH2Me, producing soluble, linear poly(methylsilane). researchgate.net The mechanism for such polymerizations often involves the oxidative addition of a Si-H bond to the Pd(0) center, followed by insertion of another silane molecule and subsequent reductive elimination to form a new Si-Si bond, elongating the polymer chain.
Palladium catalysts are also involved in cross-coupling reactions where organosilicon compounds are key reagents. uwindsor.ca While many of these reactions, like the Suzuki and Heck couplings, traditionally focus on carbon-carbon bond formation, the underlying principles are applicable to transformations of silicon-containing molecules. uwindsor.cabendola.com The catalytic cycle typically starts with the oxidative addition of a substrate (e.g., an aryl halide) to a monoligated, unsaturated [PdL] species. uwindsor.ca This is followed by transmetalation with an organosilicon reagent and concludes with reductive elimination to yield the product and regenerate the active Pd(0) catalyst. uwindsor.ca
Furthermore, palladium complexes can stabilize reactive silicon species. For instance, η2-dialkyldisilyne palladium complexes have been synthesized and studied for their role in the transformation of aromatic compounds. researchmap.jp
Group 9 metals, specifically rhodium (Rh) and iridium (Ir), exhibit unique reactivity with silicon compounds like this compound. A key reaction is the insertion of the metal center into an endohedral silicon-silicon (Si-Si) bond of a silicon cluster. researchgate.netrsc.org This process can lead to the formation of core-expanded metallasiliconoids, where the metal becomes part of the silicon framework. researchgate.netrsc.org
For example, the reaction of [Rh(CO)2Cl]2 with a silylene-functionalized hexasilabenzpolarene results in the insertion of the rhodium atom into a Si-Si bond, creating a novel coordination sphere where the metal is bonded to five silicon atoms. researchgate.netrsc.org Similarly, iridium complexes like [Ir(cod)Cl]2 can insert into Si-Si bonds, though this can also lead to a contraction of the silicon cluster core with a concurrent transfer of a chlorine atom to a silicon vertex. researchgate.netrsc.org
These metallasiliconoids, formed from the insertion of Group 9 metals into oligosilanes, are catalytically active. They have been successfully employed in the isomerization of terminal alkenes to internal 2-alkenes. researchgate.netrsc.org The catalytic mechanism leverages the metal center now integrated into the silicon framework. The pronounced σ-donating properties of the silicon ligands facilitate sequential oxidative addition and reductive elimination events, which are the fundamental steps in the alkene isomerization catalytic cycle, without the complete dissociation of the ligand structure. rsc.org
Oxidative addition and reductive elimination are two fundamental and opposing reaction steps that constitute the core of many transition metal-catalyzed processes, including those involving this compound. wikipedia.orgnumberanalytics.com
Oxidative Addition is a process where the metal center's oxidation state and coordination number increase. wikipedia.orglibretexts.org In the context of this compound, this typically involves the cleavage of a Si-H or a Si-Si bond and its addition to the metal center. researchgate.net This step requires the metal to be in a relatively low oxidation state and to have a vacant coordination site. wikipedia.org The reaction transforms the metal catalyst into its active state, ready for subsequent steps. researchgate.net
Reductive Elimination is the reverse process, where the metal's oxidation state and coordination number decrease, resulting in the formation of a new chemical bond between two ligands that were previously attached to the metal. numberanalytics.comlibretexts.org This is often the final, product-forming step in a catalytic cycle, regenerating the catalyst in its initial low-oxidation state so it can participate in another cycle. researchgate.net For this to occur, the two groups to be joined must be positioned cis (adjacent) to each other in the metal's coordination sphere. libretexts.orgiitd.ac.in
A generic catalytic cycle involving this compound (represented as R3Si-SiR2-H for a Si-H bond cleavage) and a metal catalyst (M) would proceed as follows:
Oxidative Addition: M(0) + R3Si-H → (R3Si)-M(II)-H
Substrate Coordination & Insertion: An unsaturated substrate (e.g., an alkene) coordinates to the metal and inserts into the M-H or M-Si bond.
Reductive Elimination: The newly formed groups on the metal center couple and are eliminated, forming the final product and regenerating the M(0) catalyst. libretexts.orgresearchgate.net
These two "bookended" steps are crucial in cross-coupling reactions, hydrogenations, and hydrosilylations. wikipedia.orgiitd.ac.in
Table 2: Characteristics of Oxidative Addition and Reductive Elimination
| Process | Change in Oxidation State | Change in Coordination Number | Key Requirement for Metal |
|---|---|---|---|
| Oxidative Addition | Increase by 2 | Increase by 2 | Accessible higher oxidation state, vacant coordination site wikipedia.orglibretexts.org |
Group 9 Metal Insertion and Catalytic Activity (e.g., Alkene Isomerization)
Radical Reaction Mechanisms
Beyond transition metal catalysis, this compound can undergo transformations through radical reaction mechanisms. These reactions proceed via highly reactive species with unpaired electrons and typically occur under the influence of heat or light. libretexts.org A radical reaction consists of three main phases: initiation, propagation, and termination. libretexts.orgaklectures.com
Initiation: This first step involves the formation of radical species. For this compound, this can occur through the homolytic cleavage of the weakest bonds in the molecule, which are the Si-Si bonds, followed by the Si-H bonds. This cleavage requires an input of energy, such as UV radiation or heat. libretexts.org
Si5H12 + energy → Si•nH(2n+1) + Si•mH(2m+1) (where n+m=5)
Propagation: Once a radical is formed, it can react with a stable molecule to create a new radical, thus propagating a chain reaction. libretexts.org This "chain" part of the reaction generates the main products. A silyl radical generated from this compound can participate in several propagation steps, such as hydrogen abstraction or addition to an unsaturated bond (e.g., an alkene or alkyne). libretexts.orgmdpi.com
Hydrogen Abstraction: Si•nH(2n+1) + R-H → SinH(2n+2) + R•
Addition to Alkene: Si•nH(2n+1) + CH2=CHR → H(2n+1)nSi-CH2-C•HR
The resulting carbon-centered radical can then abstract a hydrogen from another this compound molecule, continuing the chain. mdpi.com
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.orgaklectures.com This is a rare event due to the low concentration of radicals but is thermodynamically favorable. libretexts.org
Si•nH(2n+1) + Si•mH(2m+1) → Sin+mH2(n+m)+2
2 Si•nH(2n+1) → Si2nH4n+2
Radical mechanisms are relevant in the thermal decomposition (pyrolysis) of silanes and in certain synthetic applications, such as the radical-mediated reduction of functional groups or the formation of carbon-carbon bonds where a silane acts as a hydrogen donor. mdpi.comresearchgate.net
Transition Metal-Free Radical Hydrosilylation
Reactivity Involving Silylene Intermediates
Silylenes (R₂Si:), the silicon analogues of carbenes, are crucial reactive intermediates in the chemistry of silicon compounds, including this compound. wikipedia.org They can be generated through various methods, such as the thermolysis or photolysis of polysilanes. wikipedia.org The decomposition of higher silanes at elevated temperatures is a known route to silylene formation. acs.org
For instance, the thermal decomposition of isotetrasilane (B597387) is proposed to proceed through the formation of a bis(trihydridosilyl)silylene intermediate. acs.org Silylenes are highly reactive and readily insert into Si-H bonds. osti.gov This insertion reaction is a key step in many transformations involving silanes. Silylene intermediates have also been implicated in the catalytic dehydrogenative coupling of silanes, although their involvement is not universally accepted for all catalytic systems. dtic.mil In some proposed mechanisms, a metal-silylene intermediate is formed, which then reacts with another silane molecule to extend the silicon chain. dtic.mil
Functional Group Interconversions on this compound Backbones
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that also applies to organosilicon chemistry. solubilityofthings.comfiveable.meimperial.ac.uk It involves the transformation of one functional group into another, enabling the synthesis of a wide variety of compounds from a common starting material. solubilityofthings.comfiveable.meimperial.ac.uk On a this compound backbone, which contains Si-H bonds, these transformations can be particularly useful for creating functionalized oligosilanes.
The Si-H bond itself can be considered a functional group that can be converted into other groups. For example, the hydrosilylation of alkenes or alkynes, as discussed earlier, converts a Si-H bond into a Si-C bond. rsc.orgspringernature.com Furthermore, reactions with alcohols can convert Si-H bonds to Si-OR bonds. ub.edu Halogenation reactions can transform Si-H bonds into Si-X (where X is a halogen) bonds. vanderbilt.edu These halogenated silanes are then versatile precursors for further functionalization through nucleophilic substitution reactions. vanderbilt.edu For instance, treatment with an amine can lead to the formation of a Si-N bond.
The following table summarizes some key functional group interconversions possible on a silane backbone:
| Starting Functional Group | Reagent/Condition | Resulting Functional Group |
| Si-H | Alkene, Catalyst | Si-C |
| Si-H | Alcohol, Catalyst | Si-OR |
| Si-H | Halogen (e.g., Cl₂, Br₂) | Si-X (X = Cl, Br) |
| Si-X (X = Cl, Br) | Amine (R₂NH) | Si-NR₂ |
| Si-X (X = Cl, Br) | Grignard Reagent (RMgX) | Si-R |
This table provides a simplified overview of the types of transformations that can be achieved.
Ring-Opening Reactions of Cyclic this compound Derivatives
Cyclic silanes are an important class of compounds, and their ring-opening reactions provide a pathway to linear, functionalized oligosilanes. The ring strain in smaller cyclic silanes makes them susceptible to ring-opening. These reactions can be initiated by various reagents, including nucleophiles, electrophiles, and radicals. beilstein-journals.org
For example, Lewis acids can catalyze the ring-opening of cyclic ethers, and similar principles can be applied to cyclic siloxanes. mdpi.com Radical-induced ring-opening is another important pathway. beilstein-journals.org A radical can add to the cyclic structure, leading to a ring-opened radical intermediate that can then undergo further reactions. beilstein-journals.org The study of radical ring-opening polymerization of cyclic sulfone derivatives provides insights into the types of mechanisms that could be relevant for cyclic silanes. mdpi.com
In the context of cyclic this compound derivatives, such as cyclothis compound, ring-opening would lead to a linear this compound with functional groups at the termini, depending on the reagents used. For instance, reaction with a halogen could result in a dihalo-pentasilane. The reactivity of these cyclic systems is of interest for the synthesis of well-defined polysilanes and for creating silicon-based materials with specific properties.
Theoretical and Computational Studies of Pentasilane
Electronic Structure and Properties Investigations
The electronic characteristics of pentasilane have been a subject of significant theoretical investigation, employing a range of computational methods to elucidate its structure, bonding, and energetic properties. These studies provide fundamental insights into the behavior of this oligosilane.
Electron Propagator Calculations for Ionization Energies
Electron Propagator Theory (EPT) provides a direct method for calculating vertical electron binding energies, such as ionization potentials. auburn.edu This approach is an alternative to methods that calculate the total energies of the initial and final states separately. auburn.edu For molecules like this compound, EPT can determine vertical ionization potentials and electron affinities. auburn.edu
Several computational techniques based on EPT, such as the Outer Valence Green's Function (OVGF) and Partial Third Order (P3) methods, are used to calculate ionization energies. auburn.edu These methods are generally reliable for ionization energies up to 15 eV, provided the pole strength remains high (typically above 0.85). auburn.edu Composite electron propagator (CEP) methods have also been developed to enhance accuracy by combining results from advanced correlation methods with large basis sets and more tractable calculations. nih.gov These methods have proven effective for a range of molecules and offer a good compromise between accuracy and computational expense. nih.gov
A key output of EPT is the Dyson orbital, which can be viewed as a correlated version of a canonical Hartree-Fock molecular orbital, accounting for orbital relaxation and electron correlation effects. auburn.edu
Molecular Level Alignment and Charge Transfer Interactions
The alignment of molecular energy levels and the nature of charge transfer are critical in understanding the electronic behavior of this compound, particularly in the context of interfaces with other materials. Theoretical methods, including DFT, are employed to study these phenomena. rsc.org
Charge transfer plays a significant role in many molecular systems and can be influenced by factors such as the surrounding solvent molecules. ethz.ch In the context of organosilicon compounds, the interaction between silicon centers and other ions can lead to charge delocalization. researchgate.net For instance, the attack of a fluoride (B91410) ion on a silicon center can result in the formation of a strong Si-F bond with significant charge transfer. researchgate.net Understanding these interactions is crucial for predicting the reactivity and electronic properties of this compound in various environments.
Analysis of Potential-Energy Hypersurfaces (Ground and Excited States)
A potential energy surface (PES) describes the energy of a molecule as a function of its atomic coordinates. wikipedia.org For a molecule like this compound, the PES can be used to explore its possible conformations and the energetic pathways of chemical reactions. wikipedia.org Theoretical exploration of the PES allows for the identification of minimum energy structures and transition states. wikipedia.orgrsc.org
The study of both ground and excited state potential energy surfaces is crucial for understanding photochemical and photophysical processes. rsc.org Multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2) are often used to accurately represent the complex potential energy hypersurfaces of both ground and excited states. mdpi.com These methods are essential for describing phenomena such as non-radiative decay through conical intersections, which are critical for understanding the photostability of molecules. mdpi.com
Sigma Electron Delocalization in Silicon-Silicon Bonds
A characteristic feature of polysilanes, including this compound, is the delocalization of σ-electrons along the silicon-silicon backbone. mdpi.com This property is responsible for their unique optical properties, which are similar to those of conjugated organic molecules. mdpi.com The extent of this delocalization is dependent on the spatial alignment of the Si-Si σ-bonds, with anti or transoid conformations being most favorable for overlap. mdpi.com
The Si-Si bonds are characterized by high-energy σ and low-energy σ* molecular orbitals. encyclopedia.pub This small energy gap facilitates electron delocalization. encyclopedia.pub Theoretical studies, supported by experimental data from UV-vis spectroscopy, have shown that the degree of σ-electron delocalization is influenced by the substitution pattern and conformational flexibility of the oligosilane chain. mdpi.com The nature of the substituents affects the orbital energies and thus the electronic absorption bands. mdpi.com
Conformational Dynamics and Stereoelectronic Effects
The three-dimensional structure and flexibility of this compound are key to its properties and reactivity. Conformational dynamics and stereoelectronic effects play a significant role in determining the preferred shapes and the outcomes of its chemical reactions. slideshare.net
Stereoelectronic effects arise from the interaction between molecular orbitals, which depends on their spatial orientation. wikipedia.org These effects can influence molecular geometry, reactivity, and physical properties by stabilizing or destabilizing certain arrangements of electrons. wikipedia.org A common stereoelectronic interaction is the stabilizing donor-acceptor interaction between a filled bonding or non-bonding orbital and an empty antibonding orbital. wikipedia.org For these interactions to be significant, the orbitals must have a small energy gap and be well-aligned geometrically. wikipedia.org
Simulation of Spectroscopic Data (e.g., DFT-Simulated NMR Spectra)
Density Functional Theory (DFT) has proven to be a powerful method for simulating the Nuclear Magnetic Resonance (NMR) spectra of various molecules, including those in the silane (B1218182) family. ivanmr.comnih.gov This computational approach aids researchers in the assignment and validation of molecular structures. ivanmr.com By calculating chemical shifts and coupling constants, DFT can help interpret complex experimental spectra. ivanmr.comnih.gov
For flexible molecules like this compound, accurately simulating NMR spectra requires considering an ensemble of possible conformations. nih.gov The process involves time-consuming calculations to average the instantaneous chemical shifts for each nucleus across the molecule's conformational space. nih.gov Advanced techniques, sometimes integrating machine learning, can predict and time-average these chemical shifts from molecular dynamics trajectories, providing a more accurate representation of the experimental spectrum. nih.gov
DFT calculations of NMR chemical shifts are valuable for:
Structure Elucidation: Assisting in the unequivocal identification of geometric isomers. mdpi.com
Validation: Comparing theoretical data with experimental results to confirm structural assignments. ivanmr.com
The accuracy of DFT-simulated NMR spectra depends on the chosen functional and basis set. mdpi.com For instance, studies on related organic molecules have shown that excellent correlations between calculated and experimental ¹H-NMR chemical shifts can be achieved, particularly with specific functionals like B3LYP combined with a 6-311++G(d,p) basis set. mdpi.com
Electron Transport and Conductance Properties
The potential of oligosilanes, including this compound, as components in molecular electronic devices has spurred significant theoretical investigation into their electron transport properties. aip.orgacs.org These studies often employ sophisticated computational techniques to model how single molecules conduct electricity when placed between electrodes.
Non-Equilibrium Green's Function Techniques (NEGF)
The Non-Equilibrium Green's Function (NEGF) formalism is a cornerstone of theoretical molecular electronics. scm.com It provides a rigorous framework for modeling quantum transport in nanoscale systems, accounting for the open boundary conditions of a molecule connected to electrodes. smu.edu Combined with DFT, NEGF allows for the calculation of current-voltage characteristics and transmission spectra of molecular junctions. smu.eduacs.org This method is crucial for understanding how the electronic structure of a molecule like this compound influences its conductance. smu.eduacs.org
Ballistic Electron Transport Calculations
In the context of molecular electronics, electron transport is often considered ballistic, meaning electrons flow unimpeded through the molecule without significant scattering. aip.orgwikipedia.org Ballistic transport is more likely in quasi-one-dimensional structures like molecular chains where the mean free path of the electron is longer than the molecule itself. wikipedia.org Computational models based on ballistic electron transport are used to understand the intrinsic conducting capabilities of molecules like oligosilanes. aip.org These calculations help to elucidate how the molecular structure, such as bond alignment, affects the efficiency of electron tunneling. aip.org
Conformational Dependence of Conductance in Oligosilane Chains
A key finding from theoretical studies is the strong dependence of conductance on the conformation of the oligosilane chain. acs.orgacs.org The dihedral angles of the Si-Si-Si-Si backbone play a critical role in determining the extent of σ-delocalization, which in turn affects the energy of the highest occupied molecular orbital (HOMO). acs.orgacs.org
Anti Conformation: An all-anti conformation (dihedral angles of ~180°) generally leads to greater σ-delocalization and higher conductance. acs.orgrsc.org
Gauche and Cisoid Conformations: Deviations from the anti conformation, such as gauche (~60°) or cisoid (~40°) turns, can disrupt this delocalization, leading to a significant decrease in conductance, sometimes by several orders of magnitude. acs.orgacs.org
This conformational control over conductance opens up possibilities for creating molecular switches. aip.org For example, theoretical studies have shown that switching an oligosilane molecule between different conformational states can lead to a digital-like switching of its conductance. aip.org
Strategies for Tuning Conductance (e.g., Molecular Length, Anchoring Groups, Contact Geometry)
The conductance of a molecular junction is not solely determined by the intrinsic properties of the molecule but can be tuned through several strategies: aip.org
| Strategy | Description | Impact on Conductance |
| Molecular Length | Increasing the number of silicon atoms in the oligosilane chain. | Conductance generally decreases exponentially with increasing length. acs.orgresearchgate.net The decay constant, β, is a measure of this decrease. acs.orgresearchgate.net |
| Anchoring Groups | The chemical groups used to attach the molecule to the electrodes (e.g., thiols, pyridinyls). | The nature of the anchoring group affects the molecule-lead coupling and can significantly influence the contact conductance. aip.orgrsc.orgkit.edu |
| Contact Geometry | The precise arrangement of the molecule and anchoring groups relative to the electrode surfaces. | The alignment of the molecule with the electrodes can have a profound effect on conductance. aip.org For instance, the alignment of the anchoring group's bond with the Si-Si σ-bond can facilitate or hinder electron tunneling. aip.org |
Mechanistic Insights from Computational Modeling
Computational modeling provides deep insights into the mechanisms of chemical reactions and physical processes involving this compound and related compounds. mdpi.comnih.gov By mapping out potential energy surfaces and identifying transition states, these models can elucidate reaction pathways that are difficult or impossible to observe experimentally. mdpi.comsmu.edu
For example, computational studies can be used to:
Investigate the thermal decomposition of silanes.
Model the mechanisms of Si-Si bond cleavage and formation.
Understand the role of steric and electronic effects of substituents on reactivity.
Elucidate the influence of solvent on reaction pathways.
The United Reaction Valley Approach (URVA) is one such computational method that analyzes the reaction path to understand the sequence of chemical processes, such as bond breaking and formation, and identifies the electronic factors that control the reaction mechanism. smu.edu These computational tools are invaluable for refining our understanding of the fundamental chemistry of this compound.
Advanced Applications and Research Frontiers of Pentasilane
Materials Science and Engineering Applications
The utility of pentasilane in materials science is primarily derived from its role as a precursor, a starting molecule that can be transformed into more complex structures and materials. Its silicon-hydrogen and silicon-silicon bonds provide reactive sites for polymerization and pyrolysis, enabling the fabrication of high-performance materials with tailored properties for demanding applications.
Precursors for Silicon-Based Materials
This compound is a key intermediate in the production of various inorganic silicon-based materials. Through processes like pyrolysis (thermal decomposition), it can be converted into robust ceramics or deposited as thin films, making it a versatile tool for materials engineers.
This compound is an important precursor for producing silicon carbide (SiC), a ceramic known for its exceptional hardness, high-temperature stability, and resistance to thermal shock. lookchem.com The synthesis pathway typically involves the initial conversion of this compound into polysilanes, which are long-chain polymers with a silicon backbone. lookchem.com These polysilanes are then processed and pyrolyzed at high temperatures.
The Yajima process, a well-known method, first involves the thermal treatment of a polysilane (like polydimethylsilane) to form a more processable polycarbosilane (PCS). dtic.mil This polymer can be spun into fibers or molded. dtic.mil Subsequent pyrolysis of the PCS green body converts it into a dense, amorphous, or crystalline silicon carbide material. dtic.milgoogle.com The conversion process involves complex chemical transformations where the polymer network is consolidated, and organic components are driven off, leaving behind a ceramic with a high SiC content. google.com This polymer-to-ceramic route offers advantages over traditional powder-based methods, including lower processing temperatures and the ability to form complex shapes like fibers and coatings. dtic.mil
| Precursor Stage | Process | Resulting Material/Intermediate | Key Characteristics |
| Starting Material | - | This compound (Si₅H₁₂) | Reactive liquid silane (B1218182). |
| Polymerization | Wurtz-type coupling or other methods | Polysilane/Polycarbosilane (PCS) | Processable polymer, suitable for shaping (e.g., spinning into fibers). dtic.mil |
| Pyrolysis | High-temperature heat treatment | Silicon Carbide (SiC) | High-purity, high-strength ceramic with excellent thermal stability. lookchem.comdtic.mil |
This compound also serves as a precursor in the production of silicon nitride (Si₃N₄), another critical industrial ceramic valued for its high strength, toughness, and stability at elevated temperatures. lookchem.com The production of Si₃N₄ from this compound involves its chemical transformation in a nitrogen-rich environment.
Three general types of organosilicon polymers are used to generate silicon nitride: polysilazanes, polycarbosilanes, and polysilanes. illinois.edu When polysilanes are used, the pyrolysis must be conducted in a nitrogen or ammonia (B1221849) atmosphere. illinois.edudtic.mil During pyrolysis, the polymer backbone undergoes cleavage and reacts with ammonia or its decomposition products. illinois.edudtic.mil This reaction replaces carbon-silicon bonds with nitrogen-silicon bonds, effectively removing carbon and leaving a residue of nearly pure, though often amorphous, silicon nitride. dtic.mil The ability to control the pyrolysis atmosphere is crucial; pyrolysis in an inert atmosphere like argon would yield a mixed SiC/Si₃N₄ ceramic. dtic.mil This method provides a route to high-purity Si₃N₄ ceramics, which are used in applications ranging from automotive engine parts to high-performance bearings. sintx.comgoogleapis.com
In the realm of electronics and photovoltaics, this compound and other liquid hydrosilanes are valuable precursors for the deposition of thin silicon films. illinois.edudtic.mil These films can be either amorphous (a-Si) or crystalline (c-Si) and are fundamental components in devices like LEDs, solar panels, and thin-film transistors. illinois.edu
Traditional methods for silicon film deposition often use pyrophoric gases like silane (SiH₄), which are hazardous to handle. illinois.edu this compound, being a liquid, offers a safer, non-pyrophoric alternative that can be processed using techniques like spin-coating or printing to create uniform films. dtic.milamazonaws.com Once deposited, the liquid precursor film is converted into solid silicon through thermal or laser annealing. dtic.mil The decomposition temperature of hydrosilanes decreases as the molecular size increases, making higher-order silanes like this compound advantageous for low-temperature processing. dtic.mil Research has demonstrated that amorphous silicon films of excellent quality can be deposited from precursors such as cyclothis compound, a cyclic form of this compound. dtic.mil
| Deposition Parameter | Influence on Film Properties | Research Finding |
| Precursor Type | Safety and Processing | Liquid hydrosilanes like this compound are non-pyrophoric, allowing for safer handling and solution-based processing. dtic.milamazonaws.com |
| Annealing Method | Crystallinity | Thermal and laser annealing can be used to crystallize the deposited polysilane film. dtic.mil |
| Deposition Temperature | Film Quality and Grain Size | Increased deposition temperature can lead to an increase in grain size and a decrease in surface roughness of the resulting silicon film. dtic.mil |
Silicon Nitride Ceramics
Silicon-Based Polymers and Resins
This compound is a fundamental building block in the synthesis of silicon-based polymers and resins. These materials, which feature silicon atoms in their backbone, exhibit unique properties compared to their carbon-based counterparts, including high thermal stability and interesting electronic and optical characteristics. tuwien.ac.at
This compound is both a product of oligosilane synthesis and a starting point for creating larger polysilanes. soton.ac.uk Oligosilanes (short-chain silicon polymers) and polysilanes (long-chain silicon polymers) are of great interest due to the σ-conjugation along their silicon backbone, which gives rise to unique photophysical properties.
The synthesis of these polymers can be achieved through various methods. For instance, zirconocene (B1252598) catalysts can oligomerize monosubstituted silanes to produce pentasilanes and larger molecules. soton.ac.uk A common method for creating high molecular weight polysilanes is the Wurtz-type reductive coupling of dichlorosilanes. However, alternative routes like the anionic ring-opening polymerization of strained cyclosilanes can offer better control over the polymer's structure and molecular weight. This compound itself can be functionalized and used in block copolymer synthesis, creating materials with a this compound core and different polymeric arms, leading to novel material properties. These polymers have applications as photoresists, photoconductors, and precursors for ceramics. dtic.mil
Polycarbosilanes via Kumada Rearrangement
Polycarbosilanes (PCS) are a class of polymers with a backbone consisting of alternating silicon and carbon atoms. They are significant as preceramic polymers, particularly for the synthesis of silicon carbide (SiC) fibers and ceramics through a polymer-derived ceramic (PDC) route. chemicalbook.com One of the primary methods for synthesizing polycarbosilanes is through the Kumada rearrangement of polysilanes. chemicalbook.comresearchgate.net
The Kumada rearrangement is a thermal conversion process where polysilanes, such as polydimethylsilane (PDMS), are heated at high temperatures (typically ≥ 400 °C) in an autoclave. chemicalbook.comresearchgate.net This process rearranges the Si-Si backbone of the polysilane into a Si-C backbone, forming polycarbosilane. researchgate.net The reaction is believed to proceed through the formation of silicon radicals at the initial step. azom.com As the temperature increases, more Si-Si bonds dissociate, and Si-CH2-Si groups, which form the backbone of the polycarbosilane molecule, are created. researchgate.net This thermal treatment can lead to the formation of longer molecular chains and thus, a higher molecular weight product. researchgate.net The molecular structure of the resulting polycarbosilanes is often complex, featuring branched chains with crosslinks. researchgate.net
While polydimethylsilane is a common precursor, the rearrangement can be applied to other polysilanes, including those derived from or related to pentasilanes. colab.ws The conversion of polysilanes to polycarbosilanes is a critical step in producing SiC fibers, which involves melt spinning the PCS, followed by curing and pyrolysis. azom.comosti.gov To make the process more economical and occur under milder conditions, research has explored the use of catalysts, such as zeolites (e.g., ZSM-5) and metal chlorides (e.g., AlCl3), to facilitate the Kumada rearrangement at atmospheric pressure. azom.com
Helical Polymers with this compound Cores
The unique properties of polysilanes, including their potential to form helical structures, have led to innovative polymer designs. A notable example is the synthesis of helical polymers featuring a this compound core. oup.com Research has demonstrated a method for creating such polymers through the asymmetric anionic polymerization of N,N-diarylacrylamide. oup.comresearcher.lifeoup.com
In this process, a new pentasilyl dianion initiator is prepared by the reaction of decaphenylcyclothis compound with lithium. oup.comoup.com This initiator is then used to polymerize a monomer like N-(4-methylphenyl)-N-phenylacrylamide in the presence of a chiral source, such as (‐)-sparteine. oup.com The polymerization proceeds to form poly[N-(4-methylphenyl)-N-phenylacrylamide] chains with the this compound unit at their core. oup.com
A key finding of this research is that the helical structure of the resulting poly[N-(4-methylphenyl)-N-phenylacrylamide] segments induces an optically active, higher-ordered structure in the this compound chain itself. oup.comresearcher.lifeoup.com This is evidenced by the Cotton effect observed in circular dichroism (CD) spectroscopy, which indicates the presence of a chiral environment around both the polymer segments and the this compound core. oup.com This development opens up possibilities for creating novel chiroptical materials where the helical nature of the polymer influences the conformation of the inorganic silane core. oup.comnii.ac.jpkyoto-u.ac.jp
Hyperbranched Polymers (HBPs) and Organofunctional Silanes
Hyperbranched polymers (HBPs) are a distinct class of macromolecules characterized by a highly branched, three-dimensional globular structure. mdpi.comicm.edu.pl Unlike linear polymers, HBPs possess numerous terminal functional groups, low viscosity, and high solubility, which makes them suitable for a wide range of applications, including coatings, additives, and drug delivery systems. mdpi.comnih.govnovapublishers.com
The synthesis of HBPs can be achieved through various methods, with one significant approach involving the use of organofunctional silanes. mdpi.comnih.gov Organofunctional silanes are hybrid compounds that contain both a reactive organic group and an inorganic alkoxysilane functionality in a single molecule. garzantispecialties.com This dual reactivity allows them to act as core molecules or building blocks for HBPs. mdpi.comnih.gov
Silanes serve as excellent organic-inorganic hybrid modifiers for HBPs, often leading to a significant improvement in properties such as thermal, mechanical, and electrical resistance compared to purely organic HBPs. nih.gov The synthesis of silane-based HBPs allows for a high degree of control over the final structure and its properties by carefully selecting the silane type and its functional groups. nih.gov These polymers often feature a central core from which the branches radiate. While various silanes can be used, the principles of HBP synthesis could be applied to create hyperbranched structures originating from a this compound core, leading to materials with a high density of functional groups and unique physical properties. mdpi.comnih.gov
Advanced Composite Materials
Advanced composite materials are engineered to exhibit superior properties compared to their individual components. The integration of silane-based molecules into composite structures is a key strategy for enhancing performance.
Silane-Modified Graphene Oxide Composites
Graphene oxide (GO), with its abundant oxygen-containing functional groups, is a promising nanofiller for reinforcing polymer composites. frontiersin.org However, its compatibility with polymer matrices can be a challenge. To address this, the surface of GO is often modified with silane coupling agents. frontiersin.orgmdpi.com
The process involves treating GO with an organofunctional silane, such as (3-aminopropyl)-triethoxysilane (APTES). frontiersin.orgrsc.org The silane molecules react with the functional groups on the GO surface, effectively "silanizing" it. mdpi.commdpi.com This surface modification serves several purposes:
It improves the dispersion of GO within the polymer matrix. mdpi.com
It enhances the interfacial adhesion between the GO filler and the polymer. mdpi.com
It can change the surface properties of GO, for instance, from hydrophilic to hydrophobic, making it more compatible with certain polymers. mdpi.com
Research has shown that incorporating silane-modified GO into coatings, such as those made from polyurethane or epoxy, can significantly enhance their anti-corrosion properties. frontiersin.orgmdpi.com The modified GO acts as a better barrier against the permeation of corrosive agents. mdpi.com Furthermore, the covalent bonding between the silanized GO and the polymer matrix can lead to improvements in the mechanical properties of the composite, such as tensile strength and impact strength. rsc.orgrsc.org While many studies use aminosilanes, the fundamental principles could be extended to composites utilizing this compound-derived modifiers to create advanced materials with tailored properties. frontiersin.orgrsc.org
Adhesion Promoters and Surface Modification Agents
Silane Coupling Agents and Interfacial Bonding
Organofunctional silanes are widely used as coupling agents to create a durable bond between organic polymers and inorganic substrates like glass, metals, and minerals. unisil.plwacker.comshinetsusilicone-global.com These molecules act as a chemical bridge at the interface. specialchem.comdakenchem.comsinosil.com A typical organofunctional silane has the general structure R-Si-X₃, where R is an organofunctional group compatible with the polymer matrix, and X is a hydrolyzable group, such as an alkoxy group. siltech.com
The mechanism of adhesion promotion involves several steps:
Hydrolysis: The alkoxy groups on the silane react with water to form reactive silanol (B1196071) groups (Si-OH). garzantispecialties.comsiltech.com
Condensation: These silanol groups can then condense with each other to form a stable siloxane network (Si-O-Si) on the substrate surface. garzantispecialties.com They also react with hydroxyl groups on the inorganic substrate, forming strong covalent bonds. unisil.plresearchgate.net
Interfacial Reaction: The organic functional group of the silane interacts with the polymer matrix, either through chemical reaction or physical entanglement, thus completing the chemical bridge across the interface. researchgate.netonlytrainings.comnih.gov
This enhanced interfacial bonding leads to significant improvements in the mechanical properties of composites, such as strength and toughness, as well as increased resistance to moisture and other environmental factors that can degrade adhesion. onlytrainings.commdpi.comresearchgate.net The choice of the organofunctional group is critical and is matched to the chemistry of the polymer system. onlytrainings.com Silanes can be applied as a primer to the substrate or added directly to the polymer formulation. sinosil.comsisib.com By designing this compound-based molecules with appropriate organofunctional and hydrolyzable groups, they can be effectively used as robust coupling agents for a variety of advanced material applications. gelest.comresearchgate.netmdpi.commdpi.com
Surface Modification of Inorganic Fillers and Nanoparticles
Surface modification of these nanoparticles is a critical step to overcome these challenges. researchgate.netresearchgate.net Silanes, including by extension the reactive silicon hydride family to which this compound belongs, are instrumental in this process. The primary goal of surface modification is to alter the surface chemistry of the inorganic particles, transitioning them from hydrophilic to hydrophobic (or lipophilic), thereby improving their dispersibility in a polymer matrix. mdpi.com This modification enhances interfacial adhesion through mechanisms like chain entanglement or the formation of chemical bonds between the filler and the polymer. researchgate.net
The process generally involves grafting organofunctional silanes onto the particle surface. mdpi.com These silane molecules act as a "bridge" or coupling agent. mdpi.com One part of the silane molecule can react with the hydroxyl groups typically present on the surface of inorganic fillers, forming stable covalent bonds. nih.gov The other part of the molecule possesses an organic functional group that is compatible with or can react with the polymer matrix, thus creating a strong link at the interface. mdpi.comnih.gov This improved interaction between the filler and the matrix is crucial for transferring stress from the polymer to the filler, which is the basis for the mechanical reinforcement of the composite. unirioja.es While direct research singling out this compound is specific, its role as a silicon precursor aligns with the fundamental chemistry of using silanes for creating these essential interfacial layers.
Table 1: Effects of Silane Surface Modification on Nanocomposites
| Property | Effect of Untreated Nanofillers | Effect of Silane-Treated Nanofillers |
|---|---|---|
| Dispersion | Prone to agglomeration due to high surface energy. mdpi.com | Uniform dispersion achieved. mdpi.com |
| Interfacial Adhesion | Poor interaction and weak bonding with polymer matrix. unirioja.es | Enhanced adhesion through chemical bonding and physical entanglement. researchgate.netmdpi.com |
| Mechanical Strength | Potential decrease in yield stress compared to the neat matrix. unirioja.es | General increase in strength and modulus. mdpi.com |
| Hydrophobicity | Hydrophilic surface leads to incompatibility with many polymers. mdpi.com | Increased hydrophobicity improves compatibility. researchgate.net |
Development of Multi-functional and Nanostructured Silanes
Research in materials science is progressively moving towards the creation of materials with multiple, often tailored, functionalities. In this context, the development of multi-functional and nanostructured silanes represents a significant research frontier. mdpi.com These advanced silanes are designed to be more than simple coupling agents; they are sophisticated building blocks for creating complex, hybrid organic-inorganic materials at the nanoscale. scielo.br
Multi-functional silanes are characterized by having several reactive groups, which can be the same or different. nih.gov This allows them to participate in multiple chemical reactions, enabling the construction of cross-linked networks or the introduction of specific functionalities into a material. mdpi.com For instance, a silane could have one group to bind to an inorganic nanoparticle, another to polymerize with a resin matrix, and a third to impart properties like UV resistance or antimicrobial activity. mdpi.comscielo.br Hyperbranched polymers (HBPs) based on silane moieties are a prime example, offering a high density of functional groups in a three-dimensional structure. mdpi.com
The ability of silanes to undergo self-condensation reactions is also harnessed to create nanostructured materials. nih.gov Under specific conditions, organoalkoxysilanes can polycondense to form silsesquioxanes, which are oligomeric silica (B1680970) networks combined with organic moieties. scielo.br These can be arranged into highly organized nanostructures, such as cages (Polyhedral Oligomeric Silsesquioxanes or POSS), ladders, or layered sheets. scielo.br When the organic group is ionic, the resulting polymers can exhibit self-organization, the ability to stabilize metal nanoparticles, and form strong films, opening pathways to architect a wide array of multifunctional nanostructured materials for diverse applications. scielo.brrsc.org
Electronic and Optoelectronic Materials
This compound's fundamental composition of silicon and hydrogen makes it a valuable precursor in the electronics and optics fields, which are heavily reliant on the unique properties of high-purity silicon.
Semiconductors (e.g., for Transistors, Diodes, Integrated Circuits)
Semiconductors are the foundational materials for virtually all modern electronics. reboundeu.com Devices such as transistors, diodes, and integrated circuits (microchips) depend on the controlled flow of electrical current through semiconductor materials. waferworld.compc-europe.it Silicon is the most widely used semiconductor material due to its abundance, stability, and well-understood electronic properties. reboundeu.comenergy.gov
This compound has been investigated for its potential use in fabricating these semiconductor materials. lookchem.com As a silicon precursor, it can be used to deposit thin layers of pure silicon, which forms the base of a semiconductor device. dakenchem.com The process of doping—intentionally adding impurities to the silicon—creates n-type (negative charge carriers) and p-type (positive charge carriers) regions. The interface between these regions, known as a p-n junction, acts as a gate that controls current flow, which is the fundamental principle behind diodes and transistors. waferworld.compc-europe.it The ability to deposit highly pure and precisely controlled silicon layers is critical for the miniaturization and performance of electronic components, and precursors like this compound are explored for these applications. lookchem.comdakenchem.com
Photoresists in Microelectronics
The fabrication of integrated circuits and microelectronic devices is achieved through a process called photolithography. numberanalytics.com A critical component in this process is the photoresist, a light-sensitive material coated onto the semiconductor wafer. numberanalytics.comsamyangncchem.com When exposed to light through a patterned mask, the chemical properties of the photoresist change, allowing for the selective removal of either the exposed or unexposed areas. researchgate.net This creates the intricate patterns that define the circuitry. numberanalytics.com
As the features on microchips shrink to the sub-10-nm scale, the demands on photoresist materials have intensified, requiring higher resolution and sensitivity, particularly for advanced techniques like extreme-ultraviolet (EUV) lithography. photonics.com This has driven the development of new materials, including organic-inorganic hybrid photoresists. photonics.com These hybrids can incorporate silicon-containing species to enhance properties like etch resistance. photonics.com While specific research on this compound as a direct photoresist component is not widespread, its role as a silicon precursor is relevant to the synthesis of silicon-containing polymers and inorganic components used in these advanced resist formulations. For example, materials like poly(methyl methacrylate) (PMMA) can be infused with inorganic metal oxides to create hybrid resists with superior performance for next-generation microelectronics. photonics.com
Table 2: Comparison of Photoresist Types
| Photoresist Type | Description | Mechanism |
|---|---|---|
| Positive | Exposed regions become more soluble in the developer solution. researchgate.net | Photochemical reaction alters the polymer structure, often making it more polar. researchgate.net |
| Negative | Exposed regions become less soluble (cross-linked). wikipedia.org | UV exposure causes the polymer chains to cross-link and polymerize. wikipedia.org |
| Hybrid Organic-Inorganic | Combines an organic polymer with inorganic species (e.g., metal oxides). photonics.com | Leverages the properties of both components, such as the high etch resistance of inorganics, for high-resolution patterning. photonics.com |
Photoconductors and Nonlinear Optical Materials
This compound has also been noted in research concerning materials with unique optical properties, such as photoconductors and nonlinear optical (NLO) materials. dtic.mil
Photoconductors are materials whose electrical conductivity increases when they are exposed to light. numberanalytics.com When photons of sufficient energy are absorbed by the material, they excite electrons, creating mobile charge carriers (electron-hole pairs) that can conduct electricity. numberanalytics.com This property is the basis for various light-sensing devices, including photodetectors and the imaging sensors in digital cameras. numberanalytics.com
Nonlinear Optical (NLO) materials exhibit a response that is not linearly proportional to the strength of an incident electric field from light. numberanalytics.com This can lead to phenomena such as second-harmonic generation (SHG), where two photons are combined to create a single photon with double the energy (and half the wavelength). utwente.nl NLO materials are crucial for applications in photonics and all-solid-state lasers, enabling functions like frequency conversion and electro-optic modulation. numberanalytics.comarxiv.org Research has explored a wide range of materials for NLO applications, including organic compounds and nanostructured materials, with the goal of discovering crystals with strong NLO responses. numberanalytics.comarxiv.org The mention of this compound in the context of these materials suggests its potential as a component or precursor for synthesizing novel inorganic NLO crystals or photoconductive layers. dtic.mil
Photovoltaic Applications
Photovoltaic (PV) cells, or solar cells, convert sunlight directly into electricity. energy.gov The vast majority of solar cells today are made from silicon. energy.gov The core of a PV cell is a semiconductor material that absorbs photons from sunlight. This absorption of energy frees electrons, allowing them to flow and create an electrical current. energy.gov
This compound is explicitly identified as a material for forming the silicon films used in solar cells. google.com It serves as a precursor gas in deposition processes for creating thin-film solar cells. dakenchem.com In this technology, one or more thin layers of photovoltaic material are deposited onto a substrate like glass or plastic. energy.gov Compared to traditional crystalline silicon wafers, thin-film technology can offer advantages in flexibility and potentially lower manufacturing costs. korvustech.com Materials like cadmium telluride (CdTe) and copper indium gallium diselenide (CIGS) are common in thin films, but silicon-based thin films are also a significant area of development. energy.gov The use of precursors like this compound allows for the precise deposition of the silicon layer that acts as the active light-absorbing component of the solar cell. dakenchem.comgoogle.com
High-Energy Density Fuels Research
Liquid silicon hydrides, including this compound, are subjects of research as potential high-energy density (HED) fuels, particularly for advanced propulsion systems like scramjets. researchgate.net The interest in silanes stems from their favorable combustion and energetic properties. researchgate.net For volume-limited applications such as advanced aerospace vehicles, fuels with high density and high volumetric net heat of combustion are essential. mdpi.comd-nb.info
Research has involved calculating the equilibrium composition of combustion products for silanes, from monosilane up to this compound, to evaluate their performance in ideal scramjet engines. researchgate.net These studies compare key performance metrics like specific thrust and specific impulse against conventional fuels such as methane (B114726) (CH4) and hydrogen (H2) along constant dynamic pressure trajectories at high altitudes. researchgate.net While the chemistry and physics of liquid silanes like this compound are not as extensively studied as hydrocarbon fuels, their potential benefits for hypersonic air-breathing propulsion are considered very appealing. researchgate.net
Table 1: Comparative Performance of Silane Fuels in Scramjet Analysis This table is illustrative, based on findings that silane fuels offer high specific thrust, especially at increased equivalence ratios, while specific impulse trends are reversed but still appealing when weighted with the bulk density of silanes. researchgate.net
| Fuel Type | Key Advantage | Performance Characteristic |
|---|---|---|
| This compound | High Specific Thrust | Achieved as equivalence ratio is increased. researchgate.net |
| Methane (CH4)/Air | Conventional Benchmark | Used for performance comparison. researchgate.net |
| Hydrogen (H2)/Air | Conventional Benchmark | Used for performance comparison. researchgate.net |
This compound in Organic Synthesis
This compound is a versatile compound in organosilicon chemistry, serving not only as a building block but also as a key reagent that enables complex synthetic transformations.
This compound and its functionalized analogues are primarily used as precursors in the synthesis of other silicon-containing compounds. lookchem.comontosight.ai Its reactivity allows for the creation of diverse organosilicon materials. lookchem.com For instance, this compound is a precursor for polysilanes, which have potential applications in photovoltaics and as materials for producing silicon carbide (SiC) ceramics. ontosight.aigoogleapis.com
Research has demonstrated the synthesis of functionalized tri-, tetra-, penta-, and hexasilanes, which serve as useful building blocks for new organosilicon polymers. researchgate.net The electrochemical synthesis of block copolymers with a this compound core has also been reported, highlighting its role in creating advanced polymeric materials. acs.org Dodecachloro-pentasilane (Si5Cl12), a derivative, is noted for its role as a precursor in producing materials for the semiconductor industry. lookchem.com
The application of oligosilanes, the class of compounds to which this compound belongs, has expanded significantly beyond that of simple precursors. A major factor contributing to the growth of oligosilane chemistry is their increasing use as reagents, as well as activating, protecting, and stereodirecting groups in organic synthesis. researchgate.netresearchgate.net Protecting groups are crucial in complex syntheses, such as in carbohydrate chemistry, where they temporarily mask functional groups and can influence the stereochemical outcome of reactions. nih.gov The unique electronic and structural properties of oligosilanes allow them to fulfill these specialized roles, guiding the course of chemical reactions to achieve desired products with high selectivity. researchgate.netresearchgate.net
The formation of carbon-silicon (C-Si) bonds is fundamental to organosilicon chemistry, and methods involving silyl (B83357) radicals are increasingly attractive. researchgate.netnih.gov Recent strategies have focused on generating silyl radicals from various silane precursors for reactions like the hydrosilylation of alkenes and alkynes. researchgate.netnih.gov
One innovative approach is the electroreductive generation of silyl radicals from readily available chlorosilanes. nih.govorganic-chemistry.org This method uses highly biased potentials to achieve the reductive cleavage of strong Si-Cl bonds, a process that is energetically difficult to achieve with conventional chemical methods. nih.govorganic-chemistry.org This transition-metal-free strategy has proven to be general for various alkene silylation reactions, including hydrosilylation and disilylation. organic-chemistry.org Another method involves visible-light-induced photocatalysis, using pentacoordinate silylsilicates as silyl radical precursors to achieve C-Si bond formation. researchgate.netnih.gov These radical silylation techniques represent a powerful and increasingly utilized strategy for synthesizing organosilanes. sioc-journal.cn
This compound derivatives are valuable precursors for synthesizing sila heterocycles—cyclic compounds containing silicon and at least one other heteroatom in the ring. In one study, novel diphosphatrisilanes and cyclic phosphatrisilacyclobutanes were prepared through salt metathesis reactions between phosphanides and 2,4-dihalogenated pentasilanes. researchgate.net The outcome of the reaction, yielding either linear or cyclic products, depended on the nature of the ligands on the phosphanide (B1200255) reagents. researchgate.net This research demonstrates the utility of a functionalized this compound backbone as a foundational structure for building complex silicon-phosphorus heterocycles. researchgate.netd-nb.info Other research has focused on synthesizing different sila-heterocycles, such as sila-benzoazoles and silacyclohexanes, from various silane precursors, further illustrating the importance of silanes in this area. nih.govnih.gov
Methodologies for Carbon-Silicon (C-Si) Bond Formation (e.g., Radical Silylation)
Novel Architectures and Structural Modifications
Research into this compound extends to the creation of novel and complex molecular architectures where the this compound unit is a key structural component. These efforts aim to control the precise three-dimensional arrangement of silicon atoms to achieve unique material properties.
One area of focus is the synthesis of bicyclo[1.1.1]pentasilanes (BPS), which are all-silicon analogues of bicyclo[1.1.1]pentane. researchgate.net Researchers have successfully synthesized new BPS structures with various alkyl substituents at the bridge silicon atoms. researchgate.net Furthermore, the condensation of a functionalized bicyclo[1.1.1]this compound has been achieved, leading to the formation of persila[n]staffanes, which are oligomers of BPS. acs.org
Another significant achievement is the design of a this compound with a conformationally restricted, all-anti arrangement of the silicon backbone, which was accomplished by incorporating a bicyclic trisilane unit. kyoto-u.ac.jp This structural control is critical as the photophysical properties of oligosilanes are dependent on their conformation. kyoto-u.ac.jp Cage compounds like sila-adamantane, which is a molecular building block of crystalline silicon, have also been synthesized via the rearrangement of precursor molecules, some of which are built upon oligosilane frameworks. researchgate.netacs.org
Bicyclo[1.1.1]this compound and Persilastaffanes
Bicyclo[1.1.1]this compound (BPS) represents a unique class of strained polycyclic silanes. Its rigid cage-like structure, an analogue of the carbon-based bicyclo[1.1.1]pentane, has garnered significant interest. The synthesis of hexaalkylbicyclo[1.1.1]pentasilanes with varying alkyl substituents (such as ethyl, isobutyl, or 2-ethylbutyl) at the bridge silicon atoms has been reported to improve solubility. researchgate.net These compounds have been characterized using NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis. researchgate.net A notable synthesis route involves a five-electron reduction of a trichlorodisilane with naphthalenelithium to form a cyclotetrasilane (B14331914) dianion, which then reacts with a dichlorosilane (B8785471) to yield bicyclo[1.1.1]this compound. researchgate.net
The stepwise catenation of bicyclo[1.1.1]this compound units at the bridgehead positions leads to the formation of "persila[n]staffanes," which are rod-shaped molecules with a core of one or more silicon cages. researchgate.netphys.orgresearchgate.net These compounds, such as persila Current time information in Bangalore, IN.staffane, persila rsc.orgstaffane, and persila acs.orgstaffane, have been synthesized as air-stable, colorless crystals. researchgate.net A key feature of persilastaffanes is the significant electronic interaction between the silicon cages. phys.orgu-tokyo.ac.jpnsf.govgithub.io Theoretical studies and spectroscopic analysis have confirmed considerable delocalization of the sigma (σ) electrons over the entire three-dimensional silicon framework. phys.org This delocalization is evident in the UV/Vis absorption spectra, which show a remarkable red-shift as the number of bicyclo[1.1.1]this compound units increases, indicating strong interactions between both the bridgehead Si-Si σ orbitals and the cage Si-Si σ orbitals. researchgate.net These electronic properties make persilastaffanes intriguing candidates for molecular wires and novel silicon-based electronic materials. phys.org
| Compound Type | Key Structural Feature | Synthesis Highlight | Noteworthy Property |
| Bicyclo[1.1.1]this compound (BPS) | Strained cage of five silicon atoms. phys.org | Reaction of a cyclotetrasilane dianion with a dichlorosilane. researchgate.net | Serves as a building block for larger structures. researchgate.net |
| Persila[n]staffanes | Rod-shaped molecules with catenated BPS units. phys.orgresearchgate.net | Stepwise catenation of BPS units. researchgate.net | Significant σ-electron delocalization along the silicon backbone. phys.org |
Polycyclic Pentasilanes (e.g., Tricyclothis compound)
The chemistry of polycyclic pentasilanes extends beyond the bicyclo[1.1.1]this compound motif to include other intricate cage structures. One such example is tricyclo[2.1.0.0²,⁵]this compound. The synthesis of this class of compounds often involves reductive coupling reactions of appropriately functionalized cyclotrisilane (B84480) or cyclotetrasilane precursors. acs.org For instance, the thermal cluster contraction of a 1,2-dichlorotricyclo[2.2.0.0²,⁵]hexasilane can yield a tricyclo[2.1.0.0²,⁵]this compound that features an exohedral chlorosilyl group. acs.org
The reactivity of these polycyclic systems is of significant interest. For example, the reduction of a substituted tricyclothis compound can produce an anionic species that is then able to react with electrophiles like trimethylsilyl (B98337) chloride (TMSCl). core.ac.ukresearchgate.net This demonstrates a pathway for the functionalization of these compact silicon cages. The synthesis of various polycyclic aromatic compounds can be achieved through different strategies, including intramolecular cycloadditions. nih.govbeilstein-journals.orgresearchgate.net The study of these molecules provides fundamental insights into the bonding and structural possibilities of silicon, offering a bridge between molecular chemistry and silicon materials science. nih.gov
Siliconoid Clusters and their Functionalization
Siliconoid clusters are a class of stable, unsaturated silicon clusters that serve as molecular models for the transient intermediates involved in the deposition of elemental silicon. rsc.orgacs.org These clusters are characterized by having one or more unsubstituted silicon vertices with a hemispheroidal coordination environment, which mimics the reactive sites on silicon surfaces. rsc.orgnih.gov The ability to isolate and study these molecular species provides valuable insights into the fundamental chemistry of silicon at the nanoscale. acs.orgnih.gov Functionalization is a critical aspect of siliconoid chemistry, as it is a prerequisite for constructing more extended and complex systems. acs.orgnih.gov
Exohedral Functionalization
Exohedral functionalization refers to the attachment of atoms or groups to the exterior of the siliconoid cluster core without altering the core's primary structure. This approach has been successfully demonstrated through the grafting of low-valent functionalities onto the siliconoid scaffold. acs.org For instance, silylene-substituted Si₆ siliconoids have been synthesized, representing a plausible intermediate in cluster expansion. acs.org
A key strategy involves using the siliconoid as a ligand for transition metals. researchgate.net Stable unsaturated Si₆ silicon clusters with a benzpolarene motif have been employed as ligands for Group 9 metals. researchgate.net The strong σ-donating properties of appended tetrylene moieties facilitate oxidative addition and reductive elimination events, leading to the formation of covalently linked metallasiliconoids. researchgate.net In one example, reaction with [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) resulted in a contraction of the Si₆ cluster core and the concomitant transfer of a chlorine atom to a silicon vertex, creating an exohedral chlorosilyl group. researchgate.net This demonstrates how exohedral functionalization can lead to significant structural and electronic modifications of the siliconoid.
Core Expansion and Heteroatom Doping (e.g., Boron, Phosphorus, Metals)
Core expansion involves the incorporation of additional atoms directly into the siliconoid's cage structure, leading to a larger cluster. This process is pivotal for understanding the nucleation and growth of nanoparticles. acs.org An atomically precise two-step process for core expansion has been identified, involving nucleophilic substitution followed by reductive cleavage. acs.org The expansion of a Si₆ siliconoid by a single germanium atom has been achieved, with the isolation of intermediates showing the germanium atom's progressive incorporation into the cluster core. nih.gov Similarly, transition metals can be fully incorporated into the siliconoid scaffold. researchgate.net For example, a rhodium complex, [Rh(CO)₂Cl]₂, has been shown to insert into an endohedral Si-Si bond of a silylene-functionalized hexasilabenzpolarene. researchgate.net
Heteroatom doping, the incorporation of elements other than silicon, extends the analogy of siliconoids to the technological process of semiconductor doping. acs.org This allows for the tuning of the electronic properties of the clusters.
Boron and Phosphorus Doping: Boron (a p-type dopant) and phosphorus (an n-type dopant) have been successfully incorporated into siliconoid frameworks. acs.orguni-saarland.de The synthesis of boron- and phosphorus-containing heterosiliconoids with BSi₅ and PSi₅ cores has been reported, based on the stable Si₆R₆ platform. researchgate.netacs.org The process involves the reductive cleavage of an SiR₂ moiety from Si₆R₆ to yield a dianionic Si₅R₄²⁻ cluster, which then reacts with a suitable boron or phosphorus electrophile (like iPr₂NECl₂, where E = B, P) to form the doped heterosiliconoids. acs.org These doped clusters exhibit distinct electronic features compared to their all-silicon counterparts, as evidenced by NMR spectroscopy, X-ray diffraction, and DFT calculations. acs.org The incorporation of phosphorus is seen as a step towards n-type doping of an unsaturated silicon cluster at the molecular level. uni-saarland.de
Metal Doping: The incorporation of metals into the siliconoid core creates metallasiliconoids. The reaction of a silylene-functionalized siliconoid with [Rh(CO)₂Cl]₂ results in the insertion of the rhodium atom into a Si-Si bond, leading to a core-expanded structure where the rhodium center is coordinated by five silicon atoms. researchgate.net Similarly, iridium has been fully incorporated into the cluster scaffold, creating an irida-heterosiliconoid. researchgate.net These metallated clusters are not only structurally novel but can also exhibit catalytic activity, for instance, in the isomerization of terminal alkenes. researchgate.net
| Functionalization Type | Description | Example Reactants | Resulting Structure |
| Exohedral Functionalization | Attachment of groups to the cluster exterior. acs.org | Amidinatotetrylenes, [Ir(cod)Cl]₂. acs.orgresearchgate.net | Silylene-substituted Si₇ siliconoids, Si₆ cluster with an exohedral chlorosilyl group. acs.orgresearchgate.net |
| Core Expansion | Incorporation of atoms into the cluster framework. acs.org | GeCl₂·NHC, [Rh(CO)₂Cl]₂. nih.govresearchgate.net | Si₆Ge and Si₇ clusters, Rh-centered metallasiliconoid. nih.govacs.orgresearchgate.net |
| Heteroatom Doping | Substitution of silicon with other elements. acs.org | iPr₂NBCl₂, iPr₂NPCl₂. acs.org | BSi₅ and PSi₅ heterosiliconoids. acs.org |
Future Research Directions and Challenges in Pentasilane Chemistry
Development of Sustainable and Environmentally Benign Synthetic Routes
A significant challenge in pentasilane chemistry is the reliance on traditional synthetic methods that often involve hazardous reagents, high energy consumption, and the production of substantial waste. nih.govhumanjournals.com For instance, the Wurtz coupling reaction, a common method for creating silicon-silicon bonds, uses alkali metals and often has poor functional group tolerance. scribd.comnih.gov Similarly, other routes can involve expensive and toxic starting materials like hexachlorodisilane (B81481) and reducing agents such as lithium aluminum hydride, which also present difficulties in separating byproducts. google.com
Future research is intensely focused on creating "green" or sustainable synthetic pathways that are more environmentally friendly and economically viable. humanjournals.comunibe.ch This involves a shift toward processes that minimize waste, reduce energy requirements, and utilize less toxic, renewable starting materials. humanjournals.comepa.gov Key strategies include:
Catalytic Dehydrogenation: This method uses catalysts to couple primary silanes (RSiH3), producing only hydrogen gas (H2) as a byproduct. scribd.com It is an atom-economical approach that avoids the stoichiometric use of harsh reagents.
Biocatalysis: Exploring the use of microbial enzymes to catalyze the formation of silicon-based molecules from renewable feedstocks like glucose presents a novel, albeit challenging, frontier. epa.gov
Flow Chemistry: Continuous flow systems offer better control over reaction conditions, improved safety, and the potential for higher yields and purity, making them a sustainable alternative to batch processing for certain reactions. beilstein-journals.orgd-nb.info
The development of these routes is critical for reducing the environmental footprint associated with producing fine chemicals and advanced materials. unibe.ch
Table 1: Comparison of Traditional and Emerging Synthetic Routes for Oligosilanes
| Feature | Traditional Wurtz Coupling | Emerging Catalytic Dehydrogenation |
| Reagents | Dichlorosilanes, Alkali Metals (e.g., Na) | Primary Silanes (RSiH3), Transition Metal Catalyst |
| Byproducts | Metal Halides (e.g., NaCl) | Hydrogen (H2) |
| Conditions | Harsh, often high temperature | Milder, catalytic |
| Sustainability | Low atom economy, hazardous reagents | High atom economy, green byproduct |
| Functional Group Tolerance | Poor | Generally better, catalyst-dependent |
Exploration of Novel Reaction Mechanisms and Catalytic Systems
Understanding and discovering new reaction mechanisms are fundamental to advancing synthetic capabilities in this compound chemistry. acs.org Research is moving beyond classical methods to explore more precise and selective ways of forming Si-Si bonds. acs.orgnih.gov A major area of focus is the development of advanced catalytic systems that can control the synthesis of complex oligosilanes with specific lengths, branching, and stereochemistry. acs.org
Recent breakthroughs include:
Transition-Metal-Catalyzed Si-H Borylation: This method uses rhodium (Rh) and platinum (Pt) catalysts for the direct borylation of hydrosilanes. scispace.com The resulting silylboronates are versatile building blocks for iterative oligosilane synthesis, allowing for the construction of complex, structurally diverse molecules that were previously difficult to access. acs.orgnih.govhkust.edu.hk
Photoredox Catalysis: Visible-light-mediated reactions using iridium(III)-based photoredox catalysts can initiate the cleavage of Si-Si bonds in oligosilanes to generate silyl (B83357) radicals. researchgate.net These radicals can then participate in reactions like hydrosilylation, offering a mild and efficient method for creating new functionalized silanes. researchgate.netresearchgate.net
Electrochemical Synthesis: Electrochemical strategies are being explored to reduce chlorosilanes and generate silyl anion intermediates selectively. nih.gov This approach operates under mild conditions and demonstrates improved chemoselectivity compared to traditional methods, broadening the scope of compatible functional groups. nih.gov
These novel catalytic systems not only provide access to new molecular architectures but also offer deeper mechanistic insights into the behavior of silicon compounds. acs.orgscispace.com The challenge lies in designing catalysts with higher efficiency, selectivity, and broader substrate scope. researchgate.net
Advancements in Computational Modeling for Predictive Design and Materials Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of this compound and related molecules. openalex.orgaps.orgmdpi.com These theoretical calculations allow researchers to predict the structural, electronic, and optical properties of new silicon-based systems before undertaking laborious and expensive experimental synthesis. rsc.orgchemrxiv.org
Future research in this area will focus on:
Predictive Accuracy: Enhancing the accuracy of DFT calculations to more reliably predict properties like HOMO/LUMO energy levels, band gaps, and UV-Vis absorption spectra is a continuous goal. chemrxiv.org This involves testing and refining different density functionals and basis sets to find the best correlation with experimental data. mdpi.comchemrxiv.org
Modeling Complex Systems: Developing models for more complex structures, such as amorphous silicon materials, silicon nanostructures, and their interfaces, is crucial for understanding their behavior in real-world applications. aps.org
Materials Discovery: Using high-throughput computational screening to explore vast chemical spaces and identify promising this compound derivatives with specific, targeted functionalities for applications in electronics or photonics.
By providing a deeper understanding of structure-property relationships, computational modeling accelerates the design and discovery of novel materials with tailored characteristics. aps.orgrsc.org
Integration of this compound Chemistry with Emerging Nanotechnology Paradigms
This compound and its derivatives are key precursors in the bottom-up synthesis of silicon-based nanomaterials. researchgate.net Their integration with nanotechnology is a rapidly expanding field, driven by the unique properties of silicon at the nanoscale. labinsights.nl
Key research directions include:
Silicon Quantum Dots (SiQDs): this compound can serve as a liquid silicon precursor for the synthesis of SiQDs. googleapis.com These nanoparticles exhibit quantum confinement effects, leading to size-tunable photoluminescence, which is highly desirable for applications in bioimaging, LEDs, and solar cells. scielo.org.mx A major challenge is developing synthesis methods that produce monodispersed SiQDs with high photoluminescence quantum yield (PLQY) in a cost-effective and environmentally benign manner. kth.semdpi.com
Nanostructure Fabrication: this compound is a candidate precursor for Focused Electron Beam Induced Deposition (FEBID), a technique for fabricating nanoscale structures. scispace.combeilstein-journals.org Research aims to understand and control the electron-induced dissociation of the precursor to deposit high-purity silicon nanostructures. beilstein-journals.org
Surface Functionalization: Silane (B1218182) coupling agents are vital for modifying the surfaces of nanoparticles, acting as a bridge between inorganic nanomaterials and organic matrices to create stable, high-performance nanocomposites. labinsights.nl Expanding the library of functionalized pentasilanes will enable better control over the surface chemistry of silicon nanomaterials, enhancing their compatibility and performance in various applications. labinsights.nl
The synergy between this compound chemistry and nanotechnology holds immense promise for creating next-generation materials and devices. researchgate.netlabinsights.nl
Expanding the Scope of Functionalization and Derivatization for Tailored Properties
The ability to precisely functionalize and derivatize the this compound backbone is crucial for tuning its properties for specific applications. ontosight.ai While methods for creating permethylated or phenylated oligosilanes are established, the next challenge is to introduce a wider variety of functional groups to create "tailor-made" molecules. mdpi.commdpi.com
Future research will likely focus on:
Selective Functionalization: Developing synthetic protocols that allow for the selective introduction of functional groups at specific positions on the this compound chain or on cyclic structures. acs.org This includes creating bridgehead-functionalized bicyclo-octasilanes or selectively substituting terminal silicon atoms. acs.org
Incorporation of Heteroatoms: Systematically incorporating other elements (e.g., germanium, tin, boron) into the oligosilane framework to modulate its electronic and optical properties. mdpi.com
Iterative Synthesis: Employing iterative synthetic strategies, such as those using silylboronate building blocks, to construct complex, sequence-defined oligosilanes with mixed substituents. acs.orgnih.govhkust.edu.hk This approach allows for unprecedented control over the final molecular architecture. acs.orgnih.gov
Post-Polymerization Modification: Developing methods to modify polysilanes after their initial synthesis, such as through free-radical-assisted addition to Si-H bonds, to introduce new functionalities without disrupting the silicon backbone. scribd.com
This expansion of synthetic capabilities will enable the creation of a new generation of oligosilane-based materials with precisely controlled properties, paving the way for their use in advanced organic electronics, sensors, and catalysis. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What methodological steps are critical for synthesizing and characterizing substituted pentasilanes (e.g., 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane) using 29Si NMR?
- Methodology :
- Synthesis : Use controlled chlorination and methylation of linear this compound precursors under inert conditions to avoid oxidation. Employ stepwise substitution to ensure regioselectivity .
- Characterization : Perform 29Si NMR analysis with Bruker spectrometers (e.g., WH 90 or WP 60) using deuterated solvents (e.g., C₆D₆) for signal resolution. Compare chemical shifts with known polysilane derivatives to confirm substituent positions and backbone integrity .
Q. How do IUPAC naming conventions apply to substituted pentasilanes, particularly for complex derivatives with multiple substituents?
- Methodology :
- Follow IUPAC’s substitutive nomenclature for homogeneous acyclic polynuclear hydrides. Number the silicon chain sequentially, prioritize substituents by electronegativity, and use locants (e.g., "1,1,1,5,5-pentachloro-2,4-bis(chlorosilyl)this compound") .
- For methyl-substituted derivatives, apply the "all-transoid" or "all-anti" conformational descriptors based on ground/excited-state geometries observed in computational studies .
Advanced Research Questions
Q. How can time-dependent density functional theory (TD-DFT) be optimized to model this compound’s excited-state geometric changes and emission properties?
- Methodology :
- Use TD-DFT with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to calculate ground and excited states. Focus on Si-Si bond elongation (2.45–2.49 Å in excited states) and bond angles (up to 141°) to predict conformational relaxation from transoid to anti geometries .
- Validate results against experimental Stokes shifts (e.g., this compound’s large Stokes shift vs. heptasilane’s small shift) by correlating emission wavelengths (TD-DFT) with UV-Vis spectra .
Q. What strategies resolve contradictions between experimental Stokes shifts and computational predictions for this compound’s emission properties?
- Methodology :
- Re-examine computational parameters (e.g., solvent effects, basis set adequacy) and experimental conditions (e.g., sample purity, excitation sources).
- Compare this compound’s excited-state σσ* transitions with heptasilane’s restricted conformational changes to identify structural contributors to discrepancies .
- Apply error analysis frameworks (e.g., FINER criteria) to assess feasibility and reproducibility .
Q. How do cyclothis compound’s ring conformation and substituents influence charge transport in single-molecule junctions?
- Methodology :
- Use scanning tunneling microscopy (STM) or conductive atomic force microscopy (C-AFM) to measure conductance in Au-cyclothis compound-Au junctions.
- Model charge transport using non-equilibrium Green’s function (NEGF) combined with density functional theory (DFT) to analyze σ-conjugation and substituent effects on electron delocalization .
Q. What comparative approaches distinguish this compound’s electronic properties from longer oligosilanes (e.g., heptasilane) in thin-film applications?
- Methodology :
- Conduct X-ray diffraction (XRD) and spectroscopic ellipsometry to compare crystallinity and optical bandgaps.
- Use cyclic voltammetry to measure HOMO-LUMO gaps, correlating chain length with σ-σ* transition energies. This compound’s shorter chain length typically results in larger bandgap shifts than heptasilane .
Data Presentation Guidelines
Q. How should researchers present structural and spectroscopic data for this compound derivatives in peer-reviewed journals?
- Methodology :
- Tables : Include bond lengths, angles, and NMR chemical shifts. Highlight deviations from ground-state geometries (e.g., excited-state elongation >2.45 Å) .
- Figures : Use optimized geometries from DFT/TD-DFT with color-coded substituents. Annotate emission spectra with calculated vs. experimental λmax .
- Supplemental Data : Provide raw NMR spectra, computational input files, and crystallographic data (if available) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
